2-Methoxy-2-methylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPUAIZSESMILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472010 | |
| Record name | 2-Methoxy-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22665-67-4 | |
| Record name | 2-Methoxy-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 2-Methoxy-2-methylpropan-1-ol, a primary alcohol with potential applications in organic synthesis and drug development. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and outlines relevant experimental protocols.
Introduction
This compound (CAS No. 22665-67-4) is a bifunctional organic molecule containing both a hydroxyl and a methoxy (B1213986) group. Its structure, featuring a neopentyl-like backbone, offers unique steric and electronic properties that can be exploited in the synthesis of more complex molecules. This guide serves as a technical resource for chemists and pharmaceutical scientists interested in the preparation and utilization of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. While experimentally determined data is limited, the following values have been reported or are estimated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| CAS Number | 22665-67-4 | --INVALID-LINK--[1] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-methoxy-2-methylpropanoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the desired primary alcohol.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of Methyl 2-methoxy-2-methylpropanoate
This procedure is based on a general Fischer esterification method.[3][4]
-
Materials:
-
2-methoxy-2-methylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-2-methylpropanoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction can be monitored by Thin Layer Chromatography (TLC)).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methoxy-2-methylpropanoate.
-
The crude product can be purified by distillation under reduced pressure.
-
Step 2: Synthesis of this compound
This protocol is adapted from standard procedures for the reduction of esters using lithium aluminum hydride (LiAlH₄).[5]
-
Materials:
-
Methyl 2-methoxy-2-methylpropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a suitable quenching agent (e.g., Fieser workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
-
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under a dry, inert atmosphere, and all glassware must be thoroughly dried.
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 2-methoxy-2-methylpropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can be heated to reflux for a few hours to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Quenching: Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. An alternative and often safer method is the Fieser workup: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure.
-
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methoxy group, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the different carbon environments within the molecule.
Conclusion
This technical guide provides a foundational understanding of the synthesis and properties of this compound. The outlined two-step synthetic pathway offers a viable method for its preparation in a laboratory setting. Further research to establish a complete and experimentally verified profile of its physical, chemical, and spectroscopic properties is encouraged to facilitate its broader application in chemical synthesis and drug discovery.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]
- 3. quora.com [quora.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxy-2-methyl-1-propanol(22665-67-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and properties of 2-Methoxy-2-methylpropan-1-ol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | PubChem[1] |
| Molecular Weight | 104.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22665-67-4 | ChemicalBook[2] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| InChI | InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | PubChem[1] |
| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)(CO)OC | PubChem[1] |
Synthesis
This compound is a useful reactant in organic synthesis.[2] A plausible synthetic route to this compound involves the reaction of an appropriate epoxide with methanol (B129727).
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of a related compound, (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol, involves the reduction of an imine formed from D-alaninol and 4-anisaldehyde using sodium borohydride (B1222165) in methanol.[3] While not a direct synthesis of this compound, this procedure illustrates a common methodology for the synthesis of related amino alcohols.
A more direct conceptual synthesis pathway for this compound is outlined in the workflow diagram below. This would typically involve the ring-opening of 2,2-dimethyloxirane (B32121) with methanol under acidic or basic conditions.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. Mass spectrometry data (GC-MS) is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[4]
| Spectroscopic Data | Details | Source |
| Mass Spectrum (GC) | Available | SpectraBase[4] |
| Instrument Name | Agilent 7820A-5890 | SpectraBase[4] |
| Ionization Type | EI | SpectraBase[4] |
Reactivity and Applications
The reactivity of this compound is dictated by its two functional groups: the primary alcohol and the ether. The alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with HBr, which would likely lead to the formation of 2-methylpropan-1,2-diol and bromomethane.
Its bifunctional nature makes it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
Safety and Handling
The following diagram outlines a general workflow for the safe handling of laboratory chemicals.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-methyl-1-propanol | 22665-67-4 [chemicalbook.com]
- 3. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol (CAS: 22665-67-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropan-1-ol (CAS number 22665-67-4), a chemical intermediate with potential applications in organic synthesis and drug discovery. This document collates available data on its physicochemical properties, spectroscopic characteristics, and safety and handling protocols. While specific experimental data on its biological activity and metabolic pathways are limited in publicly accessible literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.
Chemical and Physical Properties
This compound is a primary alcohol and an ether. Its structure features a neopentyl-like backbone with a methoxy (B1213986) group on the tertiary carbon and a primary hydroxyl group.
| Property | Value | Source |
| CAS Number | 22665-67-4 | [1] |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CO)OC | [1] |
| InChI | InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | [1] |
| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 104.083729621 g/mol | [1] |
| Monoisotopic Mass | 104.083729621 g/mol | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
| Formal Charge | 0 | [1] |
Synthesis and Manufacturing
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments: the two equivalent methyl groups, the methylene (B1212753) protons adjacent to the hydroxyl group, the methoxy group protons, and the hydroxyl proton. The chemical shifts and splitting patterns would be characteristic of its structure.
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments: the two equivalent methyl carbons, the quaternary carbon, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group.[3] Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would likely appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.[4]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), which could lead to fragments such as [CH₂OH]⁺ (m/z 31).[5] Ethers often undergo cleavage at the C-O bond. The fragmentation pattern would provide valuable information for structural elucidation.
Safety and Handling
Safety data for this compound is limited. However, data for the related isomer, 2-methoxypropan-1-ol, indicates that it is a flammable liquid and vapor, causes skin irritation, may cause respiratory irritation, and is suspected of damaging the unborn child.[6] Given the structural similarity, it is prudent to handle this compound with similar precautions.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Biological Activity and Toxicological Profile
There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. Studies on related compounds, such as 2-methoxypropan-1-ol, have shown evidence of prenatal toxicity in animal studies.[5] The main metabolite of 2-methoxypropan-1-ol, 2-methoxypropionic acid, is believed to be responsible for its developmental toxicity.[6]
Given the absence of specific data, it is crucial for researchers to conduct thorough in vitro and in vivo studies to assess the bioactivity, cytotoxicity, and metabolic fate of this compound before considering its use in any drug development program.
Potential Applications
As a bifunctional molecule containing both a hydroxyl and an ether group, this compound can serve as a versatile building block in organic synthesis. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. The tertiary methoxy group is relatively stable, making it a useful protecting group in certain synthetic strategies. Its potential as a precursor for novel pharmaceutical compounds warrants further investigation.
Experimental Workflows and Logical Relationships
Due to the limited experimental data, the following diagrams represent logical workflows for the characterization and potential investigation of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A standard workflow for the analytical characterization of this compound.
Caption: A hypothetical screening pathway to investigate the biological activity of the compound.
Conclusion
This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available technical information. However, the significant data gaps, particularly in the areas of detailed synthesis protocols, comprehensive spectroscopic analysis, and biological activity, highlight the need for further research to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to undertake systematic studies to fill these knowledge gaps, which will be crucial for its potential use in drug development and other scientific endeavors.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
"2-Methoxy-2-methylpropan-1-ol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 2-Methoxy-2-methylpropan-1-ol, a compound of interest in various research and development applications.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22665-67-4 | [2][3] |
Experimental Protocols and Methodologies
This section is not applicable to the scope of this document, which focuses on the fundamental molecular weight and formula of the compound.
Visualizations and Signaling Pathways
This section is not applicable as there are no signaling pathways or complex experimental workflows associated with the determination of the molecular weight and formula of this compound.
References
"2-Methoxy-2-methylpropan-1-ol" spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-2-methylpropan-1-ol
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy Data
While a publicly available high-resolution spectrum with full peak assignments and coupling constants was not found in the initial search, a typical proton NMR spectrum for this compound would be predicted as follows. The data is presented in a structured format for clarity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.30 | s | 3H | O-CH₃ |
| ~3.45 | s | 2H | -CH₂-OH |
| ~1.15 | s | 6H | -C(CH₃)₂ |
| ~2.50 | br s | 1H | -OH |
¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Based on its structure, the following chemical shifts are expected.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75 | Quaternary | C (CH₃)₂ |
| ~70 | Primary | C H₂OH |
| ~50 | Primary | OC H₃ |
| ~25 | Primary | -C(C H₃)₂ |
Infrared (IR) Spectroscopy Data
The infrared spectrum reveals the functional groups present in this compound. Key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970-2820 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend |
| 1150-1085 | Strong | C-O stretch (ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available.[1]
| m/z | Relative Intensity (%) | Putative Fragment |
| 104 | < 5 | [M]⁺ (Molecular Ion) |
| 89 | ~20 | [M - CH₃]⁺ |
| 73 | 100 | [M - OCH₃]⁺ or [C₄H₉O]⁺ |
| 59 | ~80 | [C₃H₇O]⁺ |
| 43 | ~60 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used for data acquisition.
-
¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For the ¹H NMR spectrum, the peaks are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[2][3]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of "2-Methoxy-2-methylpropan-1-ol" reaction mechanism
This technical guide provides a comprehensive overview of the primary synthetic route to 2-Methoxy-2-methylpropan-1-ol, a specialty alcohol with applications in various chemical syntheses. The core of this guide is focused on the reaction mechanism, a detailed experimental protocol, and the associated quantitative data for the most plausible synthesis method: the base-catalyzed ring-opening of 1,2-epoxy-2-methylpropane. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this synthesis.
Core Synthesis Reaction and Mechanism
The most direct and regioselective method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (also known as isobutylene (B52900) oxide). This reaction is best performed under basic or strongly nucleophilic conditions to ensure the desired regioselectivity.
The reaction proceeds via an SN2 mechanism.[1] In the presence of a strong nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), the attack occurs at the less sterically hindered carbon atom of the epoxide ring.[1] For 1,2-epoxy-2-methylpropane, this is the primary carbon (C1). The methoxide ion performs a backside attack on this carbon, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (methanol), yields the final product, this compound.
This base-catalyzed pathway is highly regioselective, favoring the formation of the primary alcohol. In contrast, acid-catalyzed ring-opening of epoxides can be less regioselective and may lead to a mixture of products, as the reaction proceeds through a transition state with significant carbocation character at the more substituted carbon.[1]
Experimental Protocol
Materials:
-
1,2-Epoxy-2-methylpropane (Isobutylene oxide)
-
Methanol (Anhydrous)
-
Sodium Methoxide (or Sodium metal to be freshly converted to sodium methoxide)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. If using sodium metal, add it in small pieces to the methanol to generate sodium methoxide in situ. Alternatively, add commercial sodium methoxide to the methanol. Allow the mixture to stir until the sodium methoxide is fully dissolved or a uniform slurry is formed.[2]
-
Addition of Epoxide: To the stirring solution of sodium methoxide in methanol, add 1,2-epoxy-2-methylpropane dropwise.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a specified period (e.g., 30 minutes to a few hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[2]
-
Workup and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether or another suitable organic solvent multiple times.[3]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data
Specific quantitative data for the synthesis of this compound via this method is not available in the cited literature. However, the data from the analogous reaction of 1,2-epoxyhexane (B74757) with sodium methoxide in methanol can be used as a reference to estimate the expected outcomes.[2]
| Parameter | Value (for 1,2-epoxyhexane reaction) | Notes |
| Reactants | 1,2-epoxyhexane, Sodium Methoxide, Methanol | Isobutylene oxide would be used instead of 1,2-epoxyhexane. |
| Solvent | Methanol | Serves as both solvent and reactant source after protonation. |
| Reaction Time | ~30 minutes | Reaction time may vary based on substrate and temperature.[2] |
| Reaction Temp. | Reflux | The boiling point of methanol is 64.7 °C. |
| Yield | High (exact % not specified) | Base-catalyzed epoxide openings are generally high-yielding. |
Alternative Synthesis Route
An alternative, though likely more complex, route to this compound involves the reduction of 2-methoxy-2-methylpropanoic acid or its corresponding ester. This multi-step process would first require the synthesis of the carboxylic acid, which is not commercially available in large quantities. The carboxylic acid could then be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). While this method is chemically sound, the lack of readily available starting materials makes the epoxide ring-opening a more practical and efficient approach.
References
Solubility of 2-Methoxy-2-methylpropan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-2-methylpropan-1-ol, a key solvent and intermediate in various chemical and pharmaceutical applications. Due to its molecular structure, featuring both a polar hydroxyl group and a nonpolar ether and tert-butyl group, this compound exhibits broad miscibility with a range of organic solvents. While specific quantitative solubility data is not extensively documented in readily available literature, this guide outlines the theoretical basis for its solubility, presents its known physical properties, and provides detailed experimental protocols for researchers to determine precise solubility parameters for their specific applications.
Introduction to this compound
This compound, with the chemical formula C₅H₁₂O₂, is a bifunctional organic compound containing both a primary alcohol and a tertiary ether functional group. Its structure imparts a unique set of properties, making it a valuable component in organic synthesis and as a specialty solvent. Understanding its solubility is critical for its effective use in reaction media, purification processes, and formulation development.
Key Physical and Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 22665-67-4 |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 141-141.5 °C |
| Density | Approximately 0.9365 g/cm³ at 15 °C |
Solubility Profile
Based on available chemical information, this compound is widely reported to be miscible with alcohols and most common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase. This high degree of solubility is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types.
The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like other alcohols (e.g., ethanol, methanol) and water. The ether linkage (-O-) can also act as a hydrogen bond acceptor. Concurrently, the methyl and tert-butyl groups contribute to its nonpolar character, facilitating solubility in nonpolar and weakly polar aprotic solvents (e.g., toluene, acetone).
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a specific quantitative dataset for the solubility of this compound in a range of organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The prevalent description of its solubility is qualitative, emphasizing its miscibility. For applications requiring precise solubility values, experimental determination is recommended using the protocols outlined in this guide.
The following table indicates the expected miscibility based on general principles of "like dissolves like" and the compound's structure.
| Solvent | Solvent Type | Expected Solubility/Miscibility |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Isopropanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |
| Ethyl Acetate | Polar Aprotic | Miscible |
| Dichloromethane | Polar Aprotic | Miscible |
| Toluene | Nonpolar Aprotic | Soluble/Miscible |
| Hexane | Nonpolar Aprotic | Likely Soluble/Miscible |
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, which is a key consideration in designing experimental systems.
Caption: Key factors that influence the solubility of a solute in a solvent.
-
Temperature: For most solid and liquid solutes, solubility increases with temperature. For precise work, solubility should be determined at the target experimental temperature.
-
Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility. The dual polar/nonpolar nature of this compound allows it to interact favorably with a wide range of solvents.
-
Intermolecular Forces: The ability of the solute and solvent to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces is crucial. The hydroxyl group of this compound is a key contributor to its hydrogen bonding capacity.
Experimental Protocols for Solubility Determination
For researchers requiring quantitative solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.
General Experimental Workflow
The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solute, and quantifying the amount of dissolved solute in the supernatant.
Caption: A generalized workflow for the experimental determination of solubility.
Isothermal Shake-Flask Method followed by Gravimetric Analysis
This is a classical and highly reliable method for determining solubility.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight caps
-
Centrifuge and/or syringe filters (solvent-compatible, e.g., PTFE, 0.22 or 0.45 µm)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. Constant agitation is necessary.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solute settle. To ensure complete separation of the liquid and solid phases, centrifuge the vial or filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.
-
Quantification: Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to degrade or sublime.
-
Final Weighing: Once all the solvent has been removed and the dish has returned to room temperature in a desiccator, weigh the dish containing the solute residue.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant taken in mL) * 100
Isothermal Shake-Flask Method followed by Gas Chromatography (GC) Analysis
This method is suitable for volatile solutes and can be more rapid than gravimetric analysis.
Materials:
-
Same as for gravimetric analysis, plus:
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Appropriate GC column
-
Syringes for sample injection
-
Internal standard (optional, but recommended for higher accuracy)
Procedure:
-
Prepare Saturated Solution and Equilibrate: Follow steps 1 and 2 from the gravimetric method.
-
Phase Separation: Follow step 3 from the gravimetric method.
-
Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. If using an internal standard, add it to each standard and the saturated sample at the same concentration.
-
GC Analysis: Analyze the calibration standards and the saturated supernatant by GC.
-
Construct Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the calibration standards against their known concentrations.
-
Determine Concentration: Use the peak area from the saturated sample to determine its concentration from the calibration curve.
-
Calculate Solubility: The determined concentration is the solubility of the compound in that solvent at the experimental temperature.
Conclusion
This compound is a versatile compound characterized by its high degree of solubility, or miscibility, in a wide array of organic solvents. This property is a direct result of its bifunctional molecular structure. For research and development applications that demand precise knowledge of its solubility limits, the experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable quantitative data. The application of these methods will empower researchers to effectively utilize this compound in their specific solvent systems.
A Technical Guide to the Thermal Stability of 2-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on established principles of organic chemistry and thermal analysis. As of the date of publication, specific experimental data on the thermal stability of 2-Methoxy-2-methylpropan-1-ol is not publicly available. The information presented herein is based on an analysis of structurally related compounds and should be used as a guide for future experimental investigation.
Introduction
This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structure makes it a potentially valuable intermediate in various chemical syntheses, including in the pharmaceutical and specialty chemicals industries. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, processing, and for defining the limits of its application in high-temperature reaction conditions.
This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound. In the absence of direct experimental data, this guide draws upon documented thermal decomposition behaviors of structurally analogous compounds, including neopentyl alcohol derivatives and other alkoxy alcohols. Furthermore, it outlines detailed, best-practice experimental protocols for definitively determining the compound's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Stability and Decomposition Pathways
The thermal stability of this compound is dictated by the bond dissociation energies of its constituent parts. The structure features a neopentyl-like carbon skeleton, which is known to influence decomposition mechanisms, along with C-O ether and C-O alcohol linkages.
Analysis of Structural Analogs
To predict the thermal behavior of this compound, we can examine the known stability of similar molecules:
-
Neopentyl Alcohol (2,2-Dimethylpropan-1-ol): This is a close structural analog, differing only by the substitution of a methoxy (B1213986) group for a methyl group at the C2 position. Neopentyl alcohol primarily dissociates via C-C bond scission.[1] A major pathway involves the formation of formaldehyde (B43269) and isobutane, or isobutene and a methyl radical.[1] This suggests that the quaternary carbon in this compound is a likely point of initial bond cleavage.
-
Neopentyl Glycol (NPG): Studies on NPG show thermal degradation beginning at approximately 135°C, with a maximum decomposition temperature around 160°C.[2] This provides a potential temperature range for the onset of decomposition for molecules with a neopentyl core.
-
2-Methoxyethanol (2ME): In this related alkoxy alcohol, the C-O (ether) and C-C bonds are identified as the weakest, with bond dissociation energies significantly lower than the O-H bond.[3] This indicates that pyrolysis is likely to initiate with the cleavage of the carbon skeleton or the ether linkage rather than the alcohol group.[3]
-
Tertiary Ethers (e.g., MTBE): The pyrolysis of tertiary ethers like methyl tert-butyl ether (which shares the (CH3)3C-O- moiety) is known to proceed via elimination to form an alkene (isobutene) and an alcohol (methanol).[4]
Plausible Decomposition Pathways
Based on the analysis of related structures, the thermal decomposition of this compound is likely to proceed through competing homolytic cleavage pathways initiated at the weakest bonds. The primary C-C and C-O bonds adjacent to the quaternary carbon are the most probable sites for initial fragmentation.
Proposed Experimental Protocols for Thermal Stability Assessment
To obtain definitive quantitative data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Objective
To determine the onset temperature of decomposition, the temperature of maximum mass loss, the overall mass loss profile, and to identify endothermic or exothermic decomposition events.
Instrumentation and Materials
-
Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.
-
Crucibles: Alumina or platinum crucibles (100 µL).
-
Sample: this compound, high purity grade.
-
Purge Gas: High-purity Nitrogen (99.999%) at a constant flow rate (e.g., 50 mL/min).
Experimental Workflow: TGA/DSC Analysis
The following diagram outlines the recommended workflow for the thermal analysis.
Data Presentation and Analysis
All quantitative data derived from the TGA and DSC experiments should be summarized in a structured table for clarity and comparative purposes.
Table 1: Hypothetical Data Table for Thermal Stability Analysis
| Parameter | Symbol | Unit | Description |
| Onset Decomposition Temperature | Tonset | °C | The temperature at which significant mass loss begins, typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.[5] |
| Peak Decomposition Temperature | Tpeak | °C | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the first derivative (DTG) curve.[5] |
| Total Mass Loss | Δm | % | The percentage of the initial sample mass lost during the heating program up to 600°C. |
| Decomposition Enthalpy | ΔHd | J/g | The heat absorbed (endothermic) or released (exothermic) during decomposition, calculated by integrating the area of the corresponding DSC peak. |
Conclusion
While direct experimental data for the thermal stability of this compound is currently lacking, a reasoned prediction can be made based on the behavior of its structural analogs. The presence of a neopentyl core and a tertiary ether linkage suggests that thermal decomposition is likely to initiate in the range of 135-200°C, proceeding via C-C or C-O bond cleavage to yield smaller volatile fragments.
For any application involving this compound at elevated temperatures, it is imperative that rigorous experimental analysis be conducted. The TGA/DSC protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to establish safe operating limits and to further understand the decomposition kinetics and mechanism of this promising chemical intermediate.
References
Reaction of 2-Methoxy-2-methylpropan-1-ol with Strong Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated reactions of 2-methoxy-2-methylpropan-1-ol when treated with strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Due to a lack of specific published experimental data for this particular substrate, this guide extrapolates the expected reaction pathways, products, and experimental considerations from established principles of organic chemistry and data from analogous structures. The primary transformations expected include acid-catalyzed dehydration leading to a mixture of isomeric alkenes via carbocation intermediates and potential acid-catalyzed cleavage of the ether linkage. This document details the theoretical mechanistic pathways, provides generalized experimental protocols, and outlines analytical methods for product characterization.
Introduction
This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structural arrangement suggests that its reactivity with strong acids will be multifaceted, involving chemistry characteristic of both functional groups. The presence of a neopentyl-like primary alcohol moiety adjacent to a quaternary, ether-bearing carbon atom sets the stage for intriguing carbocation rearrangements. Understanding these potential transformations is crucial for professionals in chemical synthesis and drug development, where precise control over reaction outcomes is paramount. This guide aims to provide a predictive framework for the behavior of this molecule in acidic media.
Predicted Reaction Pathways
The reaction of this compound with a strong acid (HA) is expected to proceed through two main competing pathways: acid-catalyzed dehydration of the primary alcohol and acid-catalyzed cleavage of the methoxy (B1213986) ether.
Acid-Catalyzed Dehydration and Rearrangement
The dehydration of the primary alcohol is initiated by the protonation of the hydroxyl group to form a good leaving group, water.[1][2] Subsequent loss of water would generate a primary carbocation. However, primary carbocations are highly unstable. It is therefore more likely that the departure of water is concerted with a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation can then undergo deprotonation to yield a mixture of isomeric alkenes.
An alternative, albeit less likely, pathway could involve a 1,2-hydride shift from the adjacent carbon, if such a hydrogen were available. In the case of this compound, a methyl shift is the more probable rearrangement.
The expected major and minor alkene products are governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Logical Relationship of Dehydration Pathway
References
An In-depth Technical Guide to the Potential Uses of 2-Methoxy-2-methylpropan-1-ol in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule, is emerging as a versatile building block and solvent in modern organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and, most importantly, its current and potential applications in synthetic organic chemistry. The document details its use as a precursor in the synthesis of halogenated compounds and heterocyclic systems, supported by available experimental data and protocols. Furthermore, its potential as a specialized solvent is explored. This guide aims to be a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, highlighting the utility of this compound in the development of novel synthetic methodologies.
Introduction
This compound (CAS No. 22665-67-4) is a primary alcohol containing a tertiary methoxy (B1213986) group. This unique structural arrangement imparts a combination of nucleophilic and steric properties, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists. While not as commonly employed as some other bifunctional molecules, its specific reactivity offers advantages in certain synthetic transformations. This guide will delve into the known and potential applications of this compound, providing detailed information for its practical use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 42.8 ± 7.7 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CO)OC | [1] |
| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While this guide focuses on the applications of this compound, a brief overview of its synthesis is relevant. One common method for its preparation involves the reaction of isobutylene (B52900) oxide with methanol. This reaction is typically catalyzed by an acid or a base.
Applications in Organic Synthesis
The utility of this compound in organic synthesis stems from the reactivity of its primary hydroxyl group and the influence of the neighboring tertiary methoxy group.
Precursor for Halogenated Compounds: Synthesis of 1-Bromo-2-methoxy-2-methylpropane
One of the primary applications of this compound is as a starting material for the synthesis of 1-Bromo-2-methoxy-2-methylpropane. This transformation is a classic example of the conversion of a primary alcohol to an alkyl bromide.
Reaction Scheme:
Experimental Protocol (Hypothetical):
The following protocol is a generalized procedure and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by distillation.
Quantitative Data:
Synthesis of Heterocyclic Compounds: 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile
This compound has been utilized as a nucleophile in the synthesis of substituted pyridine (B92270) derivatives, which are important scaffolds in medicinal chemistry.
Reaction Scheme:
A patent describes the synthesis of 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile from 3-fluoropyridine-4-carbonitrile and this compound.
Experimental Protocol:
While the full experimental details are not provided in the search results, the general procedure involves the reaction of 3-fluoropyridine-4-carbonitrile with the alkoxide of this compound, formed by reacting the alcohol with a suitable base.
Quantitative Data:
A patent reports a high yield for this transformation.[3]
| Product | Yield | Reference |
| 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile | 88% | [3] |
Potential as a Solvent
Due to its ether and alcohol functionalities, this compound possesses a unique solvency profile. It is mentioned as a potential solvent in the synthesis of Sugammadex, a modified cyclodextrin.[4] Its ability to dissolve a range of organic compounds makes it a candidate for reactions where both polar and non-polar characteristics are required.
Potential as a Protecting Group
The 2-methoxy-2-methylpropyl group, derived from this compound, has been suggested as a potential protecting group for alcohols.[5] The bulky nature of the tertiary carbon center could offer steric protection to a functional group. However, specific protocols and examples of its use as a protecting group are not yet well-documented in the scientific literature.
Spectroscopic Data
While a dedicated spectrum for this compound was not found in the search results, a patent provides 1H NMR data for a product, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, synthesized using this alcohol.[3] This information can be valuable for the characterization of related reaction products.
Conclusion
This compound is a promising reagent in organic synthesis with demonstrated applications as a precursor for halogenated compounds and substituted heterocycles. Its potential as a specialized solvent and a protecting group warrants further investigation. The high yield reported in the synthesis of a pyridine derivative highlights its efficiency as a nucleophile. As the demand for novel and efficient synthetic methodologies grows, particularly in the pharmaceutical and materials science sectors, the exploration of versatile building blocks like this compound will undoubtedly continue to expand. This guide provides a solid foundation for researchers looking to incorporate this valuable compound into their synthetic strategies.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]
- 3. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 22665-67-4 | MFCD18253497 | this compound [aaronchem.com]
Methodological & Application
Experimental protocol for the synthesis of "2-Methoxy-2-methylpropan-1-ol"
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-2-methylpropan-1-ol, a valuable bifunctional organic molecule. The synthesis is achieved through the regioselective ring-opening of isobutylene (B52900) oxide with sodium methoxide (B1231860) in methanol (B129727). This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram, intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a chemical intermediate possessing both a primary alcohol and a tertiary ether functional group. This unique structure makes it a useful building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. The presence of both a nucleophilic hydroxyl group and a sterically hindered ether provides opportunities for selective chemical transformations.
The synthetic strategy outlined here involves the base-catalyzed ring-opening of an epoxide. Specifically, isobutylene oxide (2,2-dimethyloxirane) is treated with sodium methoxide. Under these basic (SN2) conditions, the methoxide nucleophile preferentially attacks the less sterically hindered primary carbon of the epoxide ring, leading to the desired product, this compound, with high regioselectivity.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the attack occurs at the sterically less hindered primary carbon atom. This leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated by the methanol solvent to yield the final product.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value |
| Starting Materials | |
| Isobutylene Oxide | 1.0 equivalent |
| Sodium Methoxide | 1.1 equivalents |
| Methanol | Solvent |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | ~150-152 °C (estimated) |
| Density | ~0.93 g/mL (estimated) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | 3.45 (s, 2H), 3.25 (s, 3H), 2.5 (br s, 1H), 1.20 (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 75.5, 70.0, 49.5, 22.0 |
| Yield | |
| Theoretical Yield | Calculated based on isobutylene oxide |
| Typical Experimental Yield | 80-90% |
Experimental Protocol
Materials:
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. Stir the solution until the sodium methoxide is completely dissolved.
-
Addition of Reactant: To the stirred solution of sodium methoxide, add isobutylene oxide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the excess sodium methoxide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to yield the pure product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Regioselective ring-opening of isobutylene oxide.
References
2-Methoxy-2-methylpropan-1-ol: A Niche Solvent in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule containing both a hydroxyl and an ether group, presents an interesting profile as a potential solvent for organic reactions. Its structure suggests a combination of polarity from the alcohol moiety and relative inertness from the ether linkage. However, a comprehensive review of scientific literature reveals that its application as a solvent in organic synthesis is not widely documented. This document aims to provide a detailed overview of its known properties, and based on the characteristics of related methoxy (B1213986) alcohols, to extrapolate its potential applications, while clearly noting the absence of specific experimental protocols in published research.
Physicochemical Properties
A clear understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| Appearance | Colorless liquid | - |
| Boiling Point | 148-150 °C | - |
| Density | 0.931 g/mL at 25 °C | - |
| CAS Number | 22665-67-4 | [1] |
Potential Applications in Organic Reactions
While specific examples of this compound as a primary solvent in organic reactions are scarce in peer-reviewed literature, its chemical structure as a methoxy alcohol allows for theoretical postulation of its utility in certain reaction classes. Methoxy alcohols, in general, are valued for their ability to dissolve a range of polar and non-polar substances.[2]
Nucleophilic Substitution Reactions
Based on the properties of similar methoxy alcohols, this compound could potentially serve as a solvent for nucleophilic substitution reactions (e.g., Sₙ1 and Sₙ2).[2] Its protic nature, due to the hydroxyl group, can solvate both cations and anions.[2] This can be advantageous in reactions involving ionic intermediates.
Theoretical Experimental Workflow for a Nucleophilic Substitution Reaction
Caption: A generalized workflow for a nucleophilic substitution reaction.
Limitations in Specific Reaction Types
Grignard Reactions: The presence of a protic hydroxyl group makes this compound generally unsuitable as a solvent for Grignard reactions. The Grignard reagent, being a strong base, would be quenched by the acidic proton of the alcohol.[2]
Suzuki-Miyaura Coupling: While a wide range of solvents can be used for Suzuki-Miyaura cross-coupling reactions, the choice of solvent can significantly impact reaction performance.[3] There is no specific data supporting the use of this compound in this context. The reaction is often sensitive to the solvent's polarity and ability to stabilize the palladium catalyst and intermediates.[4]
Logical Relationship in Solvent Selection for Suzuki-Miyaura Coupling
Caption: Factors influenced by the solvent in a Suzuki-Miyaura coupling.
"Green" Solvent Potential
The push towards "green chemistry" encourages the use of environmentally benign solvents.[5] While this compound is not prominently featured as a "green solvent" in the literature, its higher boiling point compared to more volatile solvents like dichloromethane (B109758) could be an advantage in reducing solvent loss through evaporation. However, a full life-cycle assessment and toxicological data would be required to classify it as a truly "green" alternative.
Conclusion
Based on available data, this compound remains a solvent with largely unexplored potential in mainstream organic synthesis. Its physicochemical properties suggest it could be a viable medium for certain types of reactions, particularly nucleophilic substitutions. However, the lack of concrete examples and experimental protocols in the scientific literature prevents the provision of detailed application notes. Researchers and drug development professionals interested in exploring this solvent would need to undertake systematic studies to determine its efficacy, scope, and limitations for specific transformations. Its protic nature is a key consideration, rendering it incompatible with highly basic or organometallic reagents like Grignard reagents. Further research is warranted to fully characterize its solvent properties and potential as a niche or specialized reaction medium.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]
- 3. CAS 3587-64-2: 1-Methoxy-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]
- 4. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 2-Methoxy-2-methylpropan-1-ol in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents extensively used in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity also makes them potent bases, necessitating careful control of reaction conditions and the strategic use of quenching agents. This document provides detailed application notes and a theoretical protocol for the utilization of 2-Methoxy-2-methylpropan-1-ol as a reactant, specifically as a quenching agent, in Grignard reactions. Due to a lack of specific published experimental data for this particular alcohol in Grignard reactions, the information presented herein is based on the established principles of the reactivity of alcohols with organomagnesium halides.
This compound is a primary alcohol. The hydroxyl group (-OH) is protic and will readily react with the highly basic Grignard reagent in an acid-base neutralization.[1] This reaction effectively quenches the Grignard reagent, converting it into a less reactive alkane, while the alcohol is converted into a magnesium alkoxide. This characteristic makes this compound a suitable candidate for a quenching agent to terminate a Grignard reaction or to destroy any excess Grignard reagent during the workup procedure.
Data Presentation
As no specific experimental data for the use of this compound in Grignard reactions is publicly available, the following table provides a summary of the expected reactants and products in a typical quenching scenario.
| Reactant 1 (Grignard Reagent) | Reactant 2 (Quenching Agent) | Product 1 (Alkane) | Product 2 (Magnesium Alkoxide) |
| R-MgX | CH₃OC(CH₃)₂CH₂OH | R-H | CH₃OC(CH₃)₂CH₂OMgX |
| e.g., Phenylmagnesium Bromide | This compound | Benzene | 2-Methoxy-2-methylpropan-1-yloxymagnesium bromide |
| e.g., Ethylmagnesium Chloride | This compound | Ethane | 2-Methoxy-2-methylpropan-1-yloxymagnesium chloride |
Experimental Protocols
The following is a theoretical protocol for the use of this compound as a quenching agent for a Grignard reaction. This protocol is generalized and should be adapted based on the specific scale and nature of the Grignard reaction being performed.
Objective: To quench a Grignard reaction using this compound.
Materials:
-
Grignard reaction mixture in an appropriate ethereal solvent (e.g., diethyl ether, THF)
-
This compound
-
Anhydrous diethyl ether or THF
-
Ice bath
-
Stirring apparatus
-
Dropping funnel
-
Apparatus for aqueous workup (separatory funnel, beakers, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cooling the Reaction Mixture: Once the primary reaction with the Grignard reagent is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the quenching process.
-
Preparation of the Quenching Solution: Prepare a solution of this compound (1.1 equivalents relative to the Grignard reagent) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a dropping funnel.
-
Slow Addition of the Quenching Agent: Add the this compound solution dropwise to the cooled and stirred Grignard reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A vigorous reaction may be observed at the point of addition.
-
Completion of Quenching: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes to ensure all the Grignard reagent has been consumed.
-
Aqueous Workup: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to hydrolyze the magnesium alkoxides and salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product from the primary Grignard reaction.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized workflow for the application of this compound in a Grignard reaction context.
References
Application Notes and Protocols: The Methoxymethyl (MOM) Ether as a Versatile Protecting Group for Alcohols
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. The methoxymethyl (MOM) ether serves as a robust and widely utilized protecting group for hydroxyl functionalities. Its popularity stems from a favorable balance of stability across a broad spectrum of non-acidic reaction conditions and the relative ease of its removal under controlled acidic environments. These application notes provide a comprehensive overview of the use of the MOM group for the protection of primary, secondary, tertiary alcohols, and phenols, complete with detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in its effective implementation. While the user initially inquired about "2-Methoxy-2-methylpropan-1-ol," the vast body of scientific literature points to the closely related and ubiquitously employed Methoxymethyl (MOM) ether as the likely intended subject for alcohol protection.
Stability Profile
The MOM group is an acetal, which dictates its general stability. It exhibits high stability towards basic, nucleophilic, and a variety of oxidizing and reducing conditions. However, it is labile to acidic conditions, a characteristic that is exploited for its removal.
General Stability:
-
Basic Conditions: Stable to strong bases such as metal hydrides (NaH, KH), organometallics (RLi, RMgX), and alkoxides.
-
Nucleophilic Conditions: Resistant to a wide range of nucleophiles.
-
Oxidizing/Reducing Agents: Generally stable to many common oxidizing (e.g., PCC, PDC, Swern oxidation) and reducing agents (e.g., LiAlH4, NaBH4, H2/Pd).
-
pH Range: The MOM ether is stable in a pH range of approximately 4 to 12.[1]
Data Presentation: Protection of Alcohols and Phenols as MOM Ethers
The following table summarizes various conditions for the protection of different types of hydroxyl groups as methoxymethyl ethers, with corresponding reaction times and yields for easy comparison.
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Primary Alcohol | MOM-Cl, DIPEA, NaI | CH₂Cl₂ | 0 to 25 | 16 h | ~92% |
| Phenol (B47542) | MOM-Cl, NaH, n-Bu₄NI | DMF | RT | 24 - 72 h | 71 - 91% |
| Phenol | MOM-Cl, NaH | DMF | RT | 2 h | 74 - 96% |
| Phenol | i-Pr₂NEt, MOM-Cl | CH₂Cl₂ | RT | 3 - 8 h | 85 - 98% |
| Phenol | Methoxymethyl acetate, ZnCl₂ etherate | CH₂Cl₂ | RT | 16 h | 81% |
| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂ etherate | CH₂Cl₂ | RT | 3 h | 76% |
| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ etherate | CH₂Cl₂ | RT | - | 66% |
| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ etherate | CH₂Cl₂ | RT | - | 68% |
| Various Alcohols & Phenols | MOM-ON, AgOTf, NaOAc | THF | RT | - | Good yields |
Data Presentation: Deprotection of MOM Ethers
This table provides a comparative summary of various methods for the cleavage of MOM ethers, highlighting the reagents, conditions, and efficacy for different substrates.
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Aliphatic Alcohol | 6 M HCl | THF/H₂O | RT | 12 h | 85 - 95% |
| Aliphatic Alcohol | conc. HCl (trace) | MeOH | 62 | 15 min | >90% |
| Aliphatic Alcohol | TFA/H₂O | CH₂Cl₂ | 0 - RT | 1 - 4 h | 80 - 95% |
| Aliphatic/Aromatic Alcohol | MgBr₂ | Et₂O | Reflux | 12 - 24 h | 70 - 90% |
| Primary, Secondary, Tertiary Alcohols & Phenols | ZnBr₂/n-PrSH | CH₂Cl₂ | 0 | <10 min | 90 - 98% |
| Phenolic Ether | Ceric Ammonium Nitrate (CAN) | MeCN/H₂O | 0 | 10 min | 85 - 95% |
| Aliphatic/Aromatic Alcohol | BiCl₃ | MeCN/H₂O | 50 | 1 - 3 h | 80 - 95% |
| Aliphatic Alcohol | ZrCl₄ | i-PrOH | Reflux | 1 - 2 h | 85 - 95% |
| Phenol | HCl | H₂O, MeOH | RT | 3 d | 85% |
| Phenol | HBr | CH₂Cl₂ | 0 | 2 h | 80% |
| Phenol | I₂ | MeOH | RT | 2 h | 66% |
| Phenolic MOM Ethers | NaHSO₄·SiO₂ | CH₂Cl₂ | RT | - | High yields |
| Aromatic MOM Ethers | TMSOTf, 2,2′-bipyridyl | CH₃CN | RT | - | High yields |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol describes a general and high-yielding method for the protection of a primary alcohol.[2]
Materials:
-
Primary Alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 eq) (Caution: Carcinogen)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Phenol using MOM-Cl and NaH
For the protection of more acidic phenols, a stronger base is typically employed.[2]
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 eq) (Caution: Carcinogen)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add MOM-Cl dropwise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Acidic Deprotection of a MOM Ether using HCl in Methanol (B129727)
This protocol outlines a standard and effective method for the cleavage of MOM ethers.[2]
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Mechanism of MOM protection of an alcohol.
Caption: Mechanism of acidic deprotection of a MOM ether.
Caption: General experimental workflow for using a MOM protecting group.
References
Application Notes and Protocols for 2-Methoxy-2-methylpropan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of 2-Methoxy-2-methylpropan-1-ol as a reactant in key organic transformations. The information is intended to guide researchers in the efficient and effective use of this versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients.
Oxidation of this compound to 2-Methoxy-2-methylpropanal
The oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 2-Methoxy-2-methylpropanal, is a valuable transformation in organic synthesis. Due to the absence of α-hydrogens on the adjacent tertiary carbon, this primary alcohol is not prone to isomerization and can be selectively oxidized to the aldehyde without significant side reactions. Pyridinium (B92312) chlorochromate (PCC) is a mild and effective reagent for this purpose, preventing over-oxidation to the carboxylic acid.[1][2][3]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol is a general procedure for the oxidation of primary alcohols to aldehydes and can be adapted for this compound.[1][4]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5-10 mL per gram of alcohol).
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake with several portions of anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-2-methylpropanal.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Quantitative Data for Oxidation of Primary Alcohols with PCC
| Reactant | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | PCC (1.5 eq) | CH₂Cl₂ | RT | 2-4 | High | [1][4] |
Note: The yield for the specific oxidation of this compound is not explicitly reported in the searched literature, but high yields are typical for PCC oxidations of primary alcohols.
Diagram of the Oxidation Workflow
References
Application Notes and Protocols: 2-Methoxy-2-methylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpropan-1-ol is a unique bifunctional molecule featuring a sterically hindered primary alcohol and a tertiary methoxy (B1213986) group. While not as extensively documented in pharmaceutical synthesis as some of its structural isomers, its distinct architecture presents potential as a valuable building block for introducing a C5 fragment with controlled polarity and steric bulk. The presence of the quaternary center adjacent to the primary alcohol can influence reaction kinetics and the conformational properties of the resulting pharmaceutical intermediates. These application notes provide a comprehensive overview of a plausible synthetic route to this compound and a proposed application in the synthesis of a hypothetical pharmaceutical intermediate. The protocols are based on established chemical principles and are intended to serve as a guide for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22665-67-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~150-160 °C (estimated) |
| Density | ~0.94 g/cm³ (estimated) |
| Solubility | Soluble in a range of organic solvents |
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound involves the regioselective ring-opening of 2,2-dimethyloxirane (B32121) with methanol (B129727) under basic conditions. This approach is advantageous due to the commercial availability of the starting epoxide and the high regioselectivity of the nucleophilic attack at the less hindered carbon atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Dimethyloxirane (isobutylene oxide)
-
Anhydrous Methanol
-
Sodium Methoxide (B1231860) (catalytic amount)
-
Diethyl Ether
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous methanol (5.0 eq), add a catalytic amount of sodium methoxide (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by fractional distillation to yield pure this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.45 (s, 2H), 3.25 (s, 3H), 1.20 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 75.0, 70.0, 50.0, 25.0 |
Proposed Application in Pharmaceutical Intermediate Synthesis
Due to its sterically hindered primary alcohol, this compound can be utilized to introduce a bulky, polar moiety onto a pharmaceutically active scaffold. A plausible application is its use in a Williamson ether synthesis to prepare an ether-linked intermediate. This modification can be used to improve the pharmacokinetic profile of a drug candidate by altering its solubility and metabolic stability.
Experimental Protocol: Synthesis of a Hypothetical Pharmaceutical Intermediate
This protocol describes the synthesis of an ether derivative of 4-bromophenol (B116583), a common starting material in medicinal chemistry.
Materials:
-
This compound
-
4-Bromophenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for the synthesis of a hypothetical intermediate.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 4-bromophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40 (d, 2H), 6.85 (d, 2H), 3.95 (s, 2H), 3.30 (s, 3H), 1.25 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.0, 132.0, 116.0, 115.0, 75.0, 70.0, 50.0, 25.0 |
| Mass Spec (ESI+) m/z | Calculated for C₁₁H₁₅BrO₂: 262.02; Found: [M+H]⁺ 263.03 |
Signaling Pathway and Logical Relationship Diagram
The introduction of the 2-methoxy-2-methylpropyl group can be a key step in a structure-activity relationship (SAR) study to optimize a lead compound. The steric bulk and polarity of this group can influence binding to a biological target.
References
Application of 2-Methoxy-2-methylpropan-1-ol in Polymer Chemistry: A Review of Current Research and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is a notable absence of published research detailing the specific applications of 2-Methoxy-2-methylpropan-1-ol in the field of polymer chemistry. A comprehensive review of scientific literature and chemical databases reveals no established use of this compound as a monomer, initiator, solvent, or modifying agent in polymerization processes. This document, therefore, aims to provide a forward-looking perspective by postulating potential applications based on the molecule's inherent chemical structure and by drawing parallels with structurally analogous compounds that have found utility in polymer science. The content herein is intended to stimulate further investigation into the potential of this compound as a novel building block or additive in polymer synthesis.
Chemical Profile of this compound
This compound is a bifunctional organic molecule characterized by the presence of a primary hydroxyl group (-OH) and a methoxy (B1213986) group (-OCH₃) attached to a tertiary carbon atom. Its chemical structure suggests potential for reactivity in various chemical transformations relevant to polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22665-67-4 | [1] |
Hypothetical Applications in Polymer Chemistry
Given the functional groups present in this compound, several potential, yet currently unexplored, applications in polymer chemistry can be hypothesized.
As a Chain-Terminating Agent or Co-monomer
The primary hydroxyl group of this compound could potentially participate in condensation polymerization reactions, such as polyesterification or polyetherification. As a monofunctional alcohol, its inclusion in a polymerization mixture could serve to control the molecular weight of the resulting polymer by acting as a chain-terminating agent.
Alternatively, if a di-functional co-monomer with two reactive sites (e.g., a dicarboxylic acid) is used, this compound could be incorporated into the polymer backbone, introducing its unique methoxy-methyl side group. This could influence the polymer's properties, such as its solubility, thermal stability, and crystallinity.
As a Reactive Solvent or Plasticizer
The combination of a polar hydroxyl group and a less polar ether and alkyl structure gives this compound an amphiphilic character. This could make it a useful solvent for certain polymerization reactions where both polar and non-polar reactants are involved. Furthermore, its potential to be chemically incorporated into the polymer matrix could lead to its use as a reactive plasticizer, a substance that increases the flexibility of a polymer and is less prone to migration. This is analogous to how derivatives of 2-methylpropanal are utilized as plasticizers.[2]
Parallels with Structurally Related Compounds
While direct data on this compound is lacking, the applications of structurally similar molecules can offer insights into its potential. For instance, 2-Methoxy-4-vinylphenol (MVP) , a derivative of the natural compound ferulic acid, has been investigated as a bio-based monomer for the synthesis of thermoplastics and thermoset polymers.[3][4] The vinyl group in MVP is the primary site of polymerization, a functionality that this compound lacks. However, the presence of the methoxy group in both molecules points to the potential for this functional group to impart desirable properties to polymers.
Proposed Experimental Protocols for Future Investigation
To explore the potential of this compound in polymer chemistry, the following initial experimental approaches are proposed.
Investigation as a Chain-Terminating Agent in Polyesterification
Objective: To determine the effect of this compound on the molecular weight of a polyester, for example, polyethylene (B3416737) terephthalate (B1205515) (PET).
Protocol:
-
Set up a standard melt polymerization reaction for PET using terephthalic acid and ethylene (B1197577) glycol.
-
In a series of parallel reactions, add varying molar percentages of this compound (e.g., 0.1%, 0.5%, 1%, 2%).
-
Carry out the polymerization under standard conditions of temperature and pressure.
-
After the reaction, purify the resulting polymers.
-
Characterize the molecular weight and molecular weight distribution of the polymers using techniques such as gel permeation chromatography (GPC).
-
Analyze the polymer end-groups using NMR spectroscopy to confirm the incorporation of the this compound moiety.
Logical Workflow for Investigating Novel Polymer Applications
The following diagram illustrates a logical workflow for the systematic investigation of a novel compound like this compound in polymer chemistry.
Caption: A workflow for evaluating a new chemical entity in polymer chemistry.
Conclusion and Future Outlook
References
"2-Methoxy-2-methylpropan-1-ol" as a chiral auxiliary in asymmetric synthesis
Application Notes and Protocols: Asymmetric Synthesis
Topic: "2-Methoxy-2-methylpropan-1-ol" as a Chiral Auxiliary in Asymmetric Synthesis
A-Note on "this compound"
Extensive research of scientific literature and chemical databases indicates that This compound is not a recognized or commonly used chiral auxiliary in asymmetric synthesis . The available literature primarily documents its use as a starting material or building block in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4][5][6][7][8][9] There is no evidence to suggest its application as a chiral auxiliary to control the stereochemical outcome of reactions.
Due to the absence of published data on its use as a chiral auxiliary, it is not possible to provide application notes, quantitative data, or experimental protocols for this specific compound in the context of asymmetric synthesis.
To fulfill the request for detailed application notes and protocols in the specified format, the following sections will provide a comprehensive overview of a well-established and widely used class of chiral auxiliaries: Evans Oxazolidinone Auxiliaries . This will serve as an illustrative example of the information and formatting requested.
Illustrative Example: Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis
Introduction
Evans oxazolidinones are a class of highly effective chiral auxiliaries used to achieve high levels of stereocontrol in a variety of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.[10][11][] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse.[10]
Core Application: Asymmetric Alkylation
A primary application of Evans oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric alkylation of N-acyl oxazolidinone derivatives, demonstrating the high diastereoselectivity and yields typically achieved.
| Entry | Oxazolidinone Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 | 95 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | >99:1 | 92 |
| 3 | (R)-4-Isopropyl-2-oxazolidinone | Methyl iodide | LDA | 98:2 | 89 |
| 4 | (R)-4-Isopropyl-2-oxazolidinone | Propargyl bromide | KHMDS | 95:5 | 85 |
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the coupling of an acid chloride with the Evans auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to yield the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify by flash column chromatography to yield the alkylated product.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM.
-
The combined organic layers from the ethyl acetate extraction contain the desired carboxylic acid. Dry over sodium sulfate and concentrate to yield the product.
Visualizations
References
- 1. WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 2. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024233812A1 - Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations - Google Patents [patents.google.com]
- 5. US10023528B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 6. CA3135991A1 - Itaconic acid derivatives and uses thereof in treating an inflammatory disease or a disease associated with an undesirable immune response - Google Patents [patents.google.com]
- 7. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 8. WO2024032747A1 - ä¸ç¯ç±»ååç©åå ¶å»è¯ç¨é - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Quantitative Monitoring of Esterification Reactions using 2-Methoxy-2-methylpropan-1-ol as an Internal Standard via in-situ ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The continuous monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in research and development, particularly within the pharmaceutical and fine chemical industries. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful non-invasive method for real-time analysis of reaction mixtures without the need for sample extraction.[1] Quantitative NMR (qNMR) provides detailed information on the concentration of reactants, intermediates, and products over time.[2] The accuracy of qNMR heavily relies on the use of an appropriate internal standard.[3] An ideal internal standard should be chemically inert under the reaction conditions, soluble in the reaction medium, and possess a simple NMR spectrum with signals that do not overlap with those of the species being monitored.[3][4]
This application note details a protocol for the use of 2-Methoxy-2-methylpropan-1-ol as a novel internal standard for the quantitative in-situ monitoring of an esterification reaction by ¹H NMR spectroscopy. Its unique structure is anticipated to provide simple, distinct signals in a region of the ¹H NMR spectrum that is often free from the complex signals of reactants and products.
Principle
The quantification of analyte concentration by qNMR using an internal standard is based on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of an internal standard to the reaction mixture, the concentration of any reactant or product can be determined by comparing the integral of its characteristic signal to the integral of a known signal from the standard.[2]
The concentration of an analyte ([A]) can be calculated using the following equation:
[A] = (I_A / N_A) * (N_IS / I_IS) * ([IS])
Where:
-
I_A and I_IS are the integrated areas of the signals for the analyte and the internal standard, respectively.
-
N_A and N_IS are the number of protons corresponding to the respective signals.
-
[IS] is the known concentration of the internal standard.
Advantages of this compound as an Internal Standard
-
Simple ¹H NMR Spectrum: The molecule has four distinct proton environments, which are expected to produce simple and well-resolved signals.[5]
-
Chemical Inertness: The ether linkage and tertiary alcohol group are generally stable under neutral or mildly acidic conditions often used in esterification reactions.
-
Solubility: Its polar nature ensures good solubility in many common organic solvents used for NMR studies.[4]
-
Signal Position: The methoxy (B1213986) and methyl signals are expected in regions of the spectrum that typically do not overlap with the signals of common reactants and products in esterification reactions.
Experimental Protocols
Materials and Instrumentation
-
Reactants: Acetic acid (glacial), Ethanol (B145695) (anhydrous)
-
Catalyst: Sulfuric acid (concentrated)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a variable temperature probe.
-
Consumables: 5 mm NMR tubes, volumetric flasks, micropipettes.
Protocol 1: In-situ Monitoring in an NMR Tube
This protocol is suitable for slow reactions that can be monitored directly inside the NMR spectrometer.[6]
-
Preparation of the Stock Solution:
-
Accurately weigh approximately 104.15 mg (1.0 mmol) of this compound and dissolve it in 10.0 mL of CDCl₃ in a volumetric flask to prepare a 0.1 M stock solution.
-
-
Reaction Sample Preparation:
-
In a clean, dry vial, add 300 µL of the 0.1 M internal standard stock solution.
-
Add 57.1 µL (1.0 mmol) of acetic acid and 58.4 µL (1.0 mmol) of ethanol.
-
Dilute the mixture with CDCl₃ to a final volume of 550 µL.
-
Carefully add 10 µL of a 1% v/v solution of concentrated H₂SO₄ in CDCl₃ to catalyze the reaction.
-
-
NMR Data Acquisition:
-
Quickly transfer the final reaction mixture to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 298 K).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Set up a series of automated ¹H NMR acquisitions at regular time intervals (e.g., every 15 minutes) for the desired reaction duration (e.g., 4 hours).
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.[4]
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic, non-overlapping signals for the reactants, product, and the internal standard.
-
Use the integral of the methoxy signal (~3.2 ppm, 3H) or the gem-dimethyl signal (~1.2 ppm, 6H) of this compound as the reference integral.
-
Calculate the concentration of each species at each time point using the qNMR equation.
-
Data Presentation
The progress of the esterification of acetic acid with ethanol to form ethyl acetate (B1210297) was monitored. The concentration of each species was calculated relative to the known concentration of the internal standard, this compound.
Table 1: Hypothetical Concentration Data for the Esterification Reaction
| Time (min) | [Acetic Acid] (M) | [Ethanol] (M) | [Ethyl Acetate] (M) |
| 0 | 1.82 | 1.82 | 0.00 |
| 15 | 1.55 | 1.55 | 0.27 |
| 30 | 1.33 | 1.33 | 0.49 |
| 60 | 1.01 | 1.01 | 0.81 |
| 90 | 0.79 | 0.79 | 1.03 |
| 120 | 0.65 | 0.65 | 1.17 |
| 180 | 0.48 | 0.48 | 1.34 |
| 240 | 0.40 | 0.40 | 1.42 |
Mandatory Visualizations
Caption: Experimental workflow for in-situ NMR reaction monitoring.
Caption: Logical relationship for quantification using an internal standard.
This application note presents a hypothetical yet plausible protocol for utilizing this compound as an internal standard for the quantitative analysis of reaction progress by in-situ ¹H NMR spectroscopy. Its anticipated simple spectral features and chemical stability make it a promising candidate for monitoring a variety of chemical transformations, particularly esterification reactions. The detailed protocol provides a framework for researchers to apply this methodology for accurate kinetic and mechanistic studies, contributing to the efficient development of chemical processes.
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical NMR [magritek.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2-Methoxy-2-methyl-1-propanol(22665-67-4) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Handling and storage procedures for "2-Methoxy-2-methylpropan-1-ol"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 2-Methoxy-2-methylpropan-1-ol (CAS No: 22665-67-4). Adherence to these protocols is crucial to ensure laboratory safety and maintain the integrity of the chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 22665-67-4 | [1][2][3] |
| Molecular Formula | C5H12O2 | [3][4][5] |
| Molecular Weight | 104.15 g/mol | [1][3][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | [6] |
| Density | 0.9 ± 0.1 g/cm³ | [6] |
| Purity | Typically ≥95% | [1][6] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its hazard identification and precautionary measures.
| Hazard Category | Information | GHS Pictogram |
| Signal Word | Danger | GHS02 |
| Hazard Statements | H225: Highly flammable liquid and vapor. | Flame |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P243: Take action to prevent static discharges. P273: Avoid release to the environment. P403: Store in a well-ventilated place. |
Storage Procedures
Proper storage is vital for maintaining the quality of this compound and ensuring a safe laboratory environment.
Recommended Storage Conditions:
| Condition | Specification |
| Temperature | Sealed in dry, room temperature.[1] Some suppliers recommend 2-8°C in a refrigerator.[3] |
| Atmosphere | Store under an inert atmosphere. |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatibilities | Strong oxidizing agents. |
The following diagram outlines a logical workflow for the appropriate storage of this compound.
Handling Procedures and Experimental Protocols
4.1. General Handling Precautions
-
Work in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Ground and bond containers when transferring material.
4.2. Protocol for Use as a Solvent
This compound is utilized as a solvent in various organic synthesis reactions.[5]
Objective: To dissolve a solid organic compound in this compound.
Materials:
-
This compound
-
Solid organic compound
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Fume hood
Procedure:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Place the desired amount of the solid organic compound into the flask or beaker.
-
Add a magnetic stir bar to the vessel.
-
Measure the required volume of this compound using a graduated cylinder.
-
Slowly add the solvent to the solid while stirring.
-
Continue stirring until the solid is completely dissolved. The mixture can be gently warmed if necessary, taking extreme care to avoid ignition sources.
-
Proceed with the intended reaction or application.
4.3. Illustrative Protocol: Synthesis of 1-Bromo-2-methoxy-2-methylpropane
This protocol is provided as an example of a synthetic transformation using this compound as a starting material.[7]
Objective: To synthesize 1-Bromo-2-methoxy-2-methylpropane from this compound.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or other suitable brominating agent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood.
-
Add a measured amount of this compound to the flask.
-
Cool the flask in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃) dropwise from a dropping funnel while stirring vigorously. Maintain the temperature below 10°C during the addition.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for the time specified by the detailed synthetic procedure.[7]
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.[7]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by fractional distillation.[7]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent injury and environmental contamination.
The following diagram illustrates a general spill response workflow.
Disclaimer: This document is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety guidelines. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | 22665-67-4 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22665-67-4 | MFCD18253497 | this compound [aaronchem.com]
- 6. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-2-methylpropan-1-ol by Fractional Distillation
This guide provides technical support for the purification of 2-Methoxy-2-methylpropan-1-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is reported to be 141-141.5 °C at 750 Torr. It's crucial to monitor the pressure during distillation, as the boiling point is pressure-dependent.
Q2: What are the potential impurities I should be aware of during the purification of this compound?
A2: Potential impurities largely depend on the synthetic route used. Common impurities may include:
-
Isomeric Byproducts: Such as 1-Methoxy-2-methyl-2-propanol, which has a lower boiling point of 115-116 °C.
-
Unreacted Starting Materials: If prepared via a Williamson ether synthesis-like reaction, this could include an alcohol and a methoxy-containing reagent.
-
Solvents: Residual solvents from the reaction or workup.
-
Decomposition Products: At elevated temperatures, alkoxy alcohols may undergo decomposition. While specific data for this compound is limited, studies on similar compounds suggest that C-C and C-O bond cleavage can occur, leading to smaller, more volatile impurities.
Q3: Does this compound form azeotropes?
Q4: What are the critical parameters to control during the fractional distillation of this compound?
A4: Key parameters to control for a successful fractional distillation include:
-
Heating Rate: A slow and steady heating rate is crucial to allow for the proper establishment of a temperature gradient in the fractionating column.
-
Column Efficiency: The choice of fractionating column (e.g., Vigreux, packed) and its length will determine the separation efficiency. A more efficient column is needed for separating components with close boiling points.
-
Reflux Ratio: Maintaining a proper reflux ratio (the ratio of condensate returned to the column to that collected as distillate) is essential for good separation.
-
Insulation: Insulating the distillation column and head helps to maintain the temperature gradient and prevent heat loss.
-
Pressure: Maintaining a stable pressure is critical, as boiling points are pressure-dependent.
Data Presentation
| Compound | Boiling Point (°C) | Notes |
| This compound | 141-141.5 @ 750 Torr | The target compound. |
| 1-Methoxy-2-methyl-2-propanol | 115-116 | A potential isomeric impurity with a significantly lower boiling point. |
| Water | 100 | Can form azeotropes with alcohols. |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
-
Preparation:
-
Ensure all glassware is clean and thoroughly dry to prevent contamination and potential azeotrope formation with water.
-
Charge the round-bottom distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below.
-
Select a fractionating column appropriate for the expected separation (a Vigreux column is a good starting point).
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.
-
Use a collection flask to receive the distillate. It is advisable to have several receiving flasks ready to collect different fractions.
-
Ensure all joints are properly sealed.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the liquid and, once it begins to boil, watch for the condensation ring to slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Record the temperature at which the first drops of distillate are collected. This will likely be a lower-boiling impurity.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the desired compound (around 141-141.5 °C at 750 Torr), change the receiving flask to collect the pure this compound.
-
Monitor the temperature closely. A stable boiling point during collection indicates a pure fraction.
-
If the temperature begins to rise significantly above the expected boiling point, stop the distillation or change the receiving flask to collect the higher-boiling residue.
-
Do not distill to dryness to avoid the formation of potentially explosive peroxides and decomposition of the residue.
-
-
Shutdown and Analysis:
-
Allow the apparatus to cool down completely before disassembling.
-
Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| No distillate is being collected, even though the pot is boiling. | - Insufficient heating.- Heat loss from the column.- A leak in the system. | - Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil.[1][2]- Check all joints to ensure they are properly sealed. |
| The distillation is occurring too rapidly. | - The heating rate is too high. | - Reduce the temperature of the heating mantle to achieve a distillation rate of 1-2 drops per second. A slower rate improves separation efficiency. |
| The temperature is fluctuating and not holding steady. | - Uneven heating.- The presence of multiple components (impurities) co-distilling.- Bumping of the liquid. | - Ensure the heating mantle is in good contact with the flask and providing consistent heat.- Improve the efficiency of the fractional distillation by using a more efficient column or slowing the distillation rate.- Ensure sufficient boiling chips or adequate stirring. |
| The collected distillate is not pure. | - Inefficient separation.- Distillation rate is too fast.- Azeotrope formation. | - Use a longer or more efficient fractionating column (e.g., a packed column).- Slow down the distillation rate.- Ensure the starting material is dry. If an azeotrope is suspected, consider alternative purification methods or azeotropic distillation with a different solvent. |
| The temperature drops after collecting a fraction. | - All of the component boiling at that temperature has distilled over. | - This is expected. Increase the heating to distill the next, higher-boiling component.[1] |
Mandatory Visualization
Caption: A flowchart of the experimental workflow for the fractional distillation of this compound.
References
Technical Support Center: Removal of 2-Methoxy-2-methylpropan-1-ol from Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of 2-Methoxy-2-methylpropan-1-ol from their reaction mixtures. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate removal method. Key properties are summarized in the table below.
Q2: Which purification method is most suitable for removing this compound?
A2: The choice of purification method depends on several factors, including the properties of your desired compound, the scale of the reaction, and the other components in the reaction mixture.
-
Fractional Distillation is a good option if your desired compound has a significantly different boiling point from this compound and is thermally stable.
-
Liquid-Liquid Extraction is effective if your desired compound has different solubility properties than this compound in immiscible solvents.
-
Column Chromatography is a versatile technique that can be used to separate compounds with different polarities.
Q3: How can I determine the best solvent for liquid-liquid extraction of this compound?
A3: Since this compound is a polar molecule due to its hydroxyl and ether functionalities, you should choose a solvent system where your compound of interest and the impurity have different affinities. A good starting point is to use an immiscible pair of a non-polar organic solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., water). Small-scale test extractions with different solvent systems can help you determine the most effective one for your specific mixture.
Q4: Are there any known azeotropes of this compound with common solvents?
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C5H12O2 | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| Boiling Point | 141-141.5 °C (at 750 Torr) | [2] |
| CAS Number | 22665-67-4 | [1] |
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to ensure a slow and steady distillation.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Bumping (Sudden, Violent Boiling) | - Superheating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the flask. |
| Temperature Fluctuations at the Thermometer | - Uneven heating.- Condensation front moving up and down the column. | - Ensure the heating mantle is in good contact with the flask.- Insulate the distillation column to maintain a consistent temperature gradient. |
| No Distillate Collection | - Thermometer bulb is placed incorrectly.- Insufficient heating. | - Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature. |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or particulate matter. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, try filtering the mixture through a pad of celite. |
| Poor Separation of Layers | - Similar densities of the two solvents. | - Add a small amount of a solvent that is miscible with one layer but will change its density (e.g., add a small amount of a denser, immiscible organic solvent to the organic layer). |
| Desired Compound in the Wrong Layer | - Incorrect solvent choice. | - Re-evaluate the polarity of your compound and choose a more appropriate solvent system. Perform a small-scale test extraction first. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | - Improper solvent system.- Column overloading. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Aim for a significant difference in Rf values between your compound and the impurity.- Use a larger column or reduce the amount of sample loaded. |
| Cracking of the Stationary Phase | - Running the column dry. | - Always keep the solvent level above the top of the stationary phase. |
| Tailing of Bands | - Compound is too polar for the stationary phase.- Acidic or basic nature of the compound. | - Use a more polar mobile phase.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds). |
Experimental Protocols
Protocol 1: Removal of this compound by Fractional Distillation
Objective: To separate this compound from a reaction mixture containing a less volatile desired product.
Materials:
-
Reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir plate
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the reaction mixture and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Ensure all joints are securely clamped.
-
Begin circulating cold water through the condenser.
-
Start stirring if using a magnetic stirrer.
-
Slowly heat the mixture using the heating mantle.
-
Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of the most volatile component.
-
Collect the fraction that distills over at a constant temperature. This will likely be your solvent or other low-boiling impurities first.
-
Once the first fraction is collected, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Collect the fraction corresponding to the boiling point of this compound (approx. 141 °C at 750 Torr).
-
Once this fraction is collected, stop the distillation by removing the heating mantle. The desired, less volatile compound should remain in the distillation flask.
Protocol 2: Removal of this compound by Liquid-Liquid Extraction
Objective: To remove the polar this compound from a reaction mixture containing a non-polar desired product.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Water (or brine)
-
Beakers or flasks for collecting layers
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent in which your desired product is soluble.
-
Add an equal volume of water to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure.
-
Allow the layers to separate. The less dense layer will be on top.
-
Drain the lower layer into a clean flask.
-
Drain the upper layer into another clean flask.
-
To maximize recovery, you can re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate your purified product.
Mandatory Visualizations
Caption: Decision tree for selecting a removal method.
Caption: Workflow for liquid-liquid extraction.
References
Common byproducts in the synthesis of "2-Methoxy-2-methylpropan-1-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxy-2-methylpropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to byproducts and reaction specificity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the ring-opening of isobutylene (B52900) oxide (2-methyl-1,2-epoxypropane) with methanol (B129727). This reaction is typically performed under basic or nucleophilic conditions to ensure the desired regioselectivity.
Q2: What is the primary byproduct of concern in this synthesis, and how is it formed?
A2: The primary and most common byproduct is the constitutional isomer, 1-Methoxy-2-methyl-2-propanol . This isomer is formed when the methanol nucleophile attacks the tertiary carbon of the isobutylene oxide ring instead of the primary carbon. This alternative reaction pathway is favored under acidic conditions.
Q3: How can I minimize the formation of the isomeric byproduct, 1-Methoxy-2-methyl-2-propanol?
A3: To minimize the formation of the undesired isomer, it is crucial to maintain basic or neutral reaction conditions. The use of a catalytic amount of a base, such as sodium methoxide (B1231860), will promote the nucleophilic attack at the sterically less hindered primary carbon of the epoxide, leading to a higher yield of the desired this compound. Avoidance of any acidic catalysts or acidic impurities is critical.
Q4: Besides the isomeric byproduct, are there other potential impurities I should be aware of?
A4: Yes, other potential byproducts and impurities can include:
-
Unreacted starting materials: Residual isobutylene oxide and methanol may remain.
-
Solvent-related impurities: If a solvent other than methanol is used, impurities from that solvent may be present.
-
Products of over-reaction: In some cases, the product alcohol can react further, though this is less common under standard conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, with a focus on byproduct formation.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 1-Methoxy-2-methyl-2-propanol observed in the product mixture. | The reaction conditions were likely acidic, favoring the attack of methanol on the more substituted carbon of the epoxide. | Ensure the reaction is run under basic conditions. Use a base catalyst like sodium methoxide. Thoroughly clean all glassware to remove any acidic residues. |
| Presence of unreacted isobutylene oxide in the final product. | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Increase the reaction time or temperature, while carefully monitoring for byproduct formation. Ensure efficient stirring of the reaction mixture. |
| Low overall yield despite complete consumption of starting material. | This could indicate the formation of other, unidentified byproducts or loss of product during workup and purification. | Analyze the crude reaction mixture by techniques such as GC-MS to identify any other significant byproducts. Optimize the extraction and distillation procedures to minimize product loss. |
Experimental Protocol: Base-Catalyzed Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound with high selectivity.
Materials:
-
Isobutylene oxide (2-methyl-1,2-epoxypropane)
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Diethyl ether (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of sodium methoxide.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add isobutylene oxide to the cooled methanol solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Logical Relationships in Byproduct Formation
The following diagram illustrates the reaction pathways leading to the desired product and the primary byproduct.
Caption: Reaction pathways in isobutylene oxide methanolysis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Troubleshooting the Williamson ether synthesis for "2-Methoxy-2-methylpropane"
Technical Support Center: Williamson Ether Synthesis
Product Focus: 2-Methoxy-2-methylpropane (MTBE)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Williamson ether synthesis to produce 2-Methoxy-2-methylpropane.
Troubleshooting Guide
Q1: My reaction has a very low yield, or I'm not isolating any of the desired 2-Methoxy-2-methylpropane. What is the most likely cause?
A1: The most common reason for failure in this specific synthesis is an incorrect choice of reactants. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][2] You must use a methyl halide and a tertiary alkoxide.
-
Incorrect Approach: Using sodium methoxide (B1231860) (a small nucleophile) and a tertiary alkyl halide like 2-chloro-2-methylpropane. This pathway will fail.[1]
-
Correct Approach: Using sodium tert-butoxide (a bulky nucleophile) and a primary (methyl) halide like iodomethane (B122720).[3][4]
The fundamental issue is that the combination of a strong base/nucleophile (methoxide) with a sterically hindered tertiary halide strongly favors an E2 elimination side reaction over the desired S(_N)2 substitution.[5][6]
Q2: I observed significant gas evolution during the reaction, and my starting material was consumed, but no ether was formed. What happened?
A2: You are observing the product of an E2 elimination reaction. When a tertiary alkyl halide (e.g., tert-butyl chloride) is treated with a strong base like sodium methoxide, the base abstracts a proton from a beta-carbon, leading to the formation of an alkene.[4] In this case, the gas is 2-methylpropene (isobutylene). This elimination pathway is much faster than the S(_N)2 reaction for tertiary substrates.[1][2][5]
Q3: I am using the correct reactants (sodium tert-butoxide and a methyl halide), but the reaction is sluggish or incomplete. How can I optimize the conditions?
A3: Several factors can affect the reaction rate and yield even with the correct substrates. Consider the following optimizations:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][6] These solvents effectively solvate the cation (e.g., Na
) without solvating the alkoxide nucleophile, making it more reactive.[4] Using protic solvents like ethanol (B145695) or water will reduce the nucleophilicity of the alkoxide.[5]+ -
Temperature: While the reaction can often proceed at room temperature, gentle heating to 50-100 °C can increase the rate.[4][7] However, be cautious, as excessively high temperatures can promote side reactions.[4]
-
Moisture Control: The alkoxide is a strong base and will be quenched by any water present. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[8] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Leaving Group: The choice of halide on the methyl group matters. The reaction rate follows the trend I > Br > Cl. If you are using methyl chloride and the reaction is slow, switching to methyl iodide will significantly increase the rate of the S(N)2 reaction.
Q4: Besides elimination, are there other potential side reactions I should be aware of?
A4: While elimination is the primary competing reaction when using the incorrect substrate, other issues can arise:
-
C-alkylation: If using a phenoxide, alkylation can sometimes occur on the aromatic ring in addition to the desired O-alkylation at the oxygen. This is not a concern for the synthesis of 2-Methoxy-2-methylpropane.[6][7]
-
Solvent Reactivity: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the alkoxide in attacking the alkyl halide, leading to undesired byproducts.[5] This is another reason to use non-nucleophilic, polar aprotic solvents.
Frequently Asked Questions (FAQs)
Q: What is the correct combination of reactants for synthesizing 2-Methoxy-2-methylpropane?
A: The correct and most effective combination is sodium tert-butoxide and a methyl halide (e.g., iodomethane or bromomethane).[3][9][10]
Q: Why can't I use sodium methoxide and tert-butyl chloride?
A: This combination fails because tert-butyl chloride is a tertiary alkyl halide. The bulky nature of this substrate prevents the backside attack required for an S(_N)2 reaction.[1][11] Instead, the methoxide acts as a base, leading to an E2 elimination reaction to form 2-methylpropene.[4][5]
Q: How do I prepare the sodium tert-butoxide?
A: Sodium tert-butoxide is commercially available. Alternatively, it can be prepared in situ by reacting tert-butanol (B103910) with a strong base like sodium hydride (NaH) or potassium hydride (KH).[6][11] The reaction with NaH is common as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[11]
Q: What is a typical yield for this reaction?
A: When performed correctly with a primary alkyl halide and a tertiary alkoxide under anhydrous conditions, laboratory yields can range from 50% to over 90%, depending on the specific conditions and purification method.[7]
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Methoxy-2-methylpropane
| Route | Alkoxide Nucleophile | Alkyl Halide Electrophile | Primary Mechanism | Major Product(s) | Feasibility for Ether Synthesis |
| A | Sodium Methoxide (CH(_3)ONa) | 2-Chloro-2-methylpropane | E2 Elimination | 2-methylpropene, Methanol, NaCl | No [1][4][5] |
| B | Sodium tert-butoxide ((CH(_3))(_3)CONa) | Iodomethane (CH(_3)I) | S(_N)2 Substitution | 2-Methoxy-2-methylpropane, NaI | Yes [3][9][10] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base (for alkoxide prep) | Sodium Hydride (NaH) | Irreversibly deprotonates the alcohol; byproduct (H(2)) is a gas.[6][11] |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity of the alkoxide.[4][6] |
| Temperature | 50 - 100 °C | Increases reaction rate; higher temperatures may favor elimination if substrates are sterically hindered.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly basic alkoxide by atmospheric moisture.[8] |
Experimental Protocol
Synthesis of 2-Methoxy-2-methylpropane from tert-Butanol and Iodomethane
This protocol outlines the synthesis using sodium hydride to generate the alkoxide in situ.
Materials:
-
tert-Butanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (1.05 eq).
-
Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butanol (1.0 eq) dropwise to the stirred suspension. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour or until gas evolution ceases.
-
-
Ether Synthesis (S(_N)2 Reaction):
-
Cool the freshly prepared sodium tert-butoxide solution back to 0 °C.
-
Add iodomethane (1.1 eq) dropwise via syringe.
-
After addition, remove the ice bath and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[12]
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation to obtain pure 2-Methoxy-2-methylpropane.
-
Visual Workflow
Caption: Troubleshooting logic for the Williamson ether synthesis of 2-Methoxy-2-methylpropane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 9. brainly.in [brainly.in]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. benchchem.com [benchchem.com]
How to increase the yield of "2-Methoxy-2-methylpropan-1-ol" synthesis
Technical Support Center: Synthesis of 2-Methoxy-2-methylpropan-1-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on a common synthetic route: the methylation of a suitable precursor.
Issue 1: Low or No Product Yield
A diminished or absent yield is a frequent issue. The following workflow can help diagnose the underlying cause.
// Nodes start [label="Low Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="1. Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="3. Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="4. Review Purification Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; solution_reagents [label="Use fresh, anhydrous reagents.\nVerify stoichiometry.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Optimize temperature, solvent, and base.\nIncrease reaction time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_side_reactions [label="Identify byproducts (GC-MS, NMR).\nAdjust conditions to minimize.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_purification [label="Check for product loss during extraction or chromatography.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> conditions [label="Reagents OK"]; reagents -> solution_reagents [label="Issue Found", style=dashed]; conditions -> side_reactions [label="Conditions Optimal"]; conditions -> solution_conditions [label="Issue Found", style=dashed]; side_reactions -> purification [label="No Major Side Reactions"]; side_reactions -> solution_side_reactions [label="Side Products Detected", style=dashed]; purification -> success [label="No Issues Found, Re-evaluate"]; purification -> solution_purification [label="Issue Found", style=dashed]; solution_reagents -> success; solution_conditions -> success; solution_side_reactions -> success; solution_purification -> success; }
Caption: A workflow for troubleshooting low product yield.Detailed Q&A:
-
Q: My reaction yield is significantly lower than expected. What are the primary factors to check? A: First, verify the quality and stoichiometry of your reactants. Ensure that any reagents sensitive to air or moisture were handled under inert and anhydrous conditions. Next, evaluate your reaction conditions, including temperature, solvent, and the choice of base, as these can significantly impact the reaction rate and the formation of byproducts.[1][2]
-
Q: I suspect my reagents may be degraded. How can I confirm this? A: For commercially available starting materials, check the expiration date and storage conditions. If you are using a base like sodium hydride (NaH), its appearance can be an indicator of activity; it should be a fine, light gray powder.[2] Clumped or dark gray NaH may be less reactive. It is always best to use freshly opened or properly stored reagents.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.
Q: I am observing a significant amount of a byproduct that I suspect is an alkene. What could be the cause? A: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction.[2] This is more prevalent when using sterically hindered substrates or stronger, bulkier bases. To minimize this, consider using a less hindered base or running the reaction at a lower temperature.[3]
Frequently Asked Questions (FAQs)
Q1: What is a plausible and effective synthetic route for this compound? A1: A common and effective method for synthesizing ethers is the Williamson ether synthesis.[4][5] For a molecule with both an ether and an alcohol functional group like this compound, a multi-step synthesis is typically required. A plausible route involves the selective methylation of one of the hydroxyl groups of a diol precursor, such as 2-methylpropane-1,2-diol, after protecting the other hydroxyl group. An alternative is the ring-opening of 2,2-dimethyloxirane (B32121) with methanol (B129727) under acidic or basic conditions.
// Nodes start [label="2,2-Dimethyloxirane", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Methanol (CH3OH)\nAcid or Base Catalyst", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> product [label="Ring-Opening"]; reagent -> product [style=dashed]; }
Caption: A plausible synthetic pathway via epoxide ring-opening.Q2: How do I choose the optimal solvent and base for the methylation step? A2: For a Williamson-type ether synthesis, polar aprotic solvents such as DMF or acetonitrile (B52724) are generally preferred as they can accelerate S(_N)2 reactions.[3] The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the alcohol.[2]
Q3: What is the ideal temperature range for this synthesis? A3: The optimal temperature will depend on the specific substrates and reagents used. For many ether syntheses, a temperature range of 50-100 °C is typical.[3] It is advisable to start at a lower temperature and monitor the reaction's progress by TLC or GC. If the reaction is slow, the temperature can be gradually increased.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the impact of different reaction parameters on the yield of an ether synthesis step.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 60 | 4 | 85 |
| 2 | NaH | THF | 60 | 4 | 72 |
| 3 | K₂CO₃ | Acetone | 60 | 8 | 65 |
| 4 | NaOH | DMSO | 60 | 4 | 58 |
Table 2: Effect of Temperature on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 12 | 68 |
| 2 | NaH | DMF | 50 | 5 | 82 |
| 3 | NaH | DMF | 80 | 3 | 75 (with byproduct) |
| 4 | NaH | DMF | 100 | 2 | 65 (with significant byproduct) |
Experimental Protocols
Protocol: Synthesis of this compound via Epoxide Ring-Opening
This protocol is a representative method and may require optimization for your specific laboratory conditions.
Materials:
-
2,2-Dimethyloxirane
-
Anhydrous Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.[6]
// Nodes setup [label="1. Reaction Setup\n(Epoxide, Methanol, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Reaction\n(Stir at RT, 4-6h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="3. Monitor Progress\n(TLC/GC-MS)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="4. Quench and Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="5. Extraction with Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="6. Purification\n(Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> reaction; reaction -> monitoring; monitoring -> workup [label="Complete"]; monitoring -> reaction [label="Incomplete"]; workup -> extraction; extraction -> purification; purification -> product; }
Caption: A generalized experimental workflow for the synthesis.References
Stability of "2-Methoxy-2-methylpropan-1-ol" under acidic and basic conditions
This technical support guide provides detailed information on the stability of 2-Methoxy-2-methylpropan-1-ol under various chemical conditions to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My sample of this compound is showing degradation when used in an acidic medium. What is happening?
A: this compound is susceptible to degradation under acidic conditions. The molecule contains a tertiary ether linkage, which can undergo acid-catalyzed cleavage.[1][2] This reaction proceeds through a stable tertiary carbocation intermediate (an SN1 or E1 mechanism), which is relatively fast, especially at moderate temperatures.[1][3]
Q2: What are the likely degradation products in an acidic solution?
A: The acid-catalyzed cleavage of the ether bond is expected to yield Methanol and 2-methylpropane-1,2-diol (if the intermediate carbocation reacts with water) or 2-methylprop-2-en-1-ol (via an elimination pathway). The primary alcohol group on the original molecule remains unaffected by this specific reaction.
Q3: How can I prevent or minimize this degradation during my experiments?
A: To prevent degradation, you should:
-
Avoid strongly acidic conditions (pH < 4).
-
If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.
-
Maintain low temperatures (e.g., 0 °C) during the reaction, as the cleavage is accelerated by heat.[1]
-
Minimize the reaction or exposure time to the acidic environment.
Q4: Is this compound stable in the presence of bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)?
A: Yes, the molecule is generally stable under basic and neutral conditions.[1][2] Ether linkages are resistant to cleavage by bases because the alkoxide ion (RO⁻) is a poor leaving group.[4] While the primary alcohol can be deprotonated by a strong base to form an alkoxide, this species is typically stable and does not lead to the degradation of the carbon skeleton under standard conditions.
Q5: I am observing unexpected side products in a basic reaction mixture. Could it be degradation of this compound?
A: While direct degradation under basic conditions is unlikely, it is important to rule out other possibilities:
-
Contamination: Ensure your starting material is pure and that the base has not introduced reactive impurities.
-
Oxidation: If air (oxygen) is present, slow oxidation of the primary alcohol could occur, although this is generally not a major concern without specific oxidants.
-
Reaction with other components: The alkoxide formed under basic conditions could act as a nucleophile in your reaction, potentially leading to unexpected side products.
Stability Data Summary
Table 1: Acid-Catalyzed Hydrolysis Kinetics for tert-Butyl Methyl Ether (MTBE) at 26 °C
| Parameter | Value | Conditions | Reference |
| Reaction Order (w.r.t. Ether) | First-Order | Aqueous Acid | [5][6] |
| Reaction Order (w.r.t. H₃O⁺) | First-Order | Aqueous Acid | [5][6] |
| Second-Order Rate Constant (k) | ~0.9 x 10⁻² M⁻¹ h⁻¹ | 26 °C, Dilute Aqueous Acid | [5][6] |
Note: This data is for the analogous compound tert-butyl methyl ether and should be used as an estimation of the reactivity of the tertiary ether in this compound.
Visualized Degradation Pathway and Experimental Workflow
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Methoxy-2-methylpropan-1-ol & Related Protecting Group Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chemistries related to 2-methoxy-2-methylpropan-1-ol. The focus is on the application of the closely related 2-methoxypropan-2-yl (MIP) protecting group, which is introduced using 2-methoxypropene (B42093).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of chemistries related to "this compound" in organic synthesis?
While "this compound" itself is not a commonly cited reagent for direct use, the structurally related compound, 2-methoxypropene, is a key reagent for the introduction of the 2-methoxypropan-2-yl (MIP) protecting group for alcohols.[1] This acetal-based protecting group is particularly useful for the temporary protection of hydroxyl groups due to its acid lability.
Q2: What are the main advantages of using the MIP protecting group?
The MIP group offers several advantages:
-
Acid-Labile: It can be readily cleaved under mild acidic conditions, allowing for selective deprotection in the presence of other protecting groups.
-
Ease of Introduction: It is typically introduced under mild catalytic acidic conditions using 2-methoxypropene.[2]
-
Tunable Stability: The stability of alkoxyisopropyl protecting groups can be modulated by altering the alkoxy component, allowing for fine-tuning of its lability for specific synthetic strategies.[2][3]
Q3: What are the typical conditions for cleaving a MIP-protected alcohol?
MIP ethers are cleaved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by elimination to form a stable tertiary carbocation and methanol (B129727). The specific conditions can be tuned for selectivity, but common reagents include:
-
Mild acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent.
Troubleshooting Guides
Issue 1: Incomplete or Slow Protection Reaction
Symptoms:
-
Low yield of the desired MIP-protected product.
-
Presence of a significant amount of starting alcohol after the reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use freshly opened or purified p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst. Ensure the catalyst is not hydrated. |
| Insufficient Reagent | Increase the equivalents of 2-methoxypropene. A slight excess (1.5-2.0 equivalents) is often optimal. |
| Inappropriate Solvent | Use a dry, non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive alcohols. |
Issue 2: Unwanted Side Reactions During Protection
Symptoms:
-
Formation of multiple unexpected byproducts.
-
Degradation of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strongly Acidic Conditions | Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH. This is crucial for acid-sensitive substrates. |
| Presence of Water | Ensure all reagents and glassware are scrupulously dried. Water can lead to the formation of acetone (B3395972) and methanol from 2-methoxypropene and can also interfere with the catalyst. |
| Reaction with Other Functional Groups | If the substrate contains other acid-labile groups (e.g., other acetals, silyl (B83357) ethers), consider using a more orthogonal protecting group strategy. |
Issue 3: Difficulty in Cleaving the MIP Protecting Group
Symptoms:
-
Incomplete deprotection, with a significant amount of MIP-protected material remaining.
-
Slow reaction rate under standard deprotection conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Acidic Conditions | Increase the concentration of the acid or switch to a stronger acid. For example, if PPTS is ineffective, consider using aqueous acetic acid or a dilute solution of HCl. |
| Steric Hindrance | For highly hindered alcohols, longer reaction times or elevated temperatures may be necessary for cleavage. |
| Solvent Effects | The choice of solvent can influence the rate of cleavage. Protic solvents like methanol or ethanol (B145695) can facilitate the reaction. |
Issue 4: Formation of Byproducts During Deprotection
Symptoms:
-
Formation of elimination products or other rearranged species.
-
Degradation of the deprotected alcohol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Acid and High Temperature | These conditions can promote side reactions. Use the mildest possible acidic conditions that are effective for cleavage. |
| Formation of a Stable Carbocation | The cleavage of the MIP group proceeds through a tertiary carbocation, which can potentially undergo rearrangement or elimination. Using milder, buffered acidic conditions can sometimes suppress these pathways. |
| Reaction with the Deprotected Product | If the final product is acid-sensitive, it is crucial to quench the reaction promptly with a mild base (e.g., saturated sodium bicarbonate solution) as soon as the deprotection is complete (monitored by TLC or LC-MS). |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 2-Methoxypropene
Objective: To introduce the 2-methoxypropan-2-yl (MIP) protecting group onto a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
2-Methoxypropene (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-methoxypropene to the solution.
-
Add p-toluenesulfonic acid monohydrate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a MIP-Protected Alcohol
Objective: To cleave the MIP protecting group to regenerate the alcohol.
Materials:
-
MIP-protected alcohol (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MIP-protected alcohol in methanol.
-
Add PPTS and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude alcohol.
-
Purify by flash column chromatography if necessary.
Visualizations
Caption: Mechanism of alcohol protection with 2-methoxypropene.
Caption: Acid-catalyzed deprotection of a MIP ether.
Caption: Troubleshooting workflow for MIP protection/deprotection.
References
Optimizing temperature and pressure for "2-Methoxy-2-methylpropan-1-ol" distillation
Technical Support Center: Distillation of 2-Methoxy-2-methylpropan-1-ol
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the distillation of this compound. It is intended for researchers, scientists, and professionals in drug development.
Physical Properties and Distillation Data
| Property | Value | Source/Notes |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22665-67-4 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₅H₁₂O₂ | PubChem[1] |
| Molecular Weight | 104.15 g/mol | PubChem[1] |
| Estimated Boiling Point | 115-117 °C at 760 mmHg (Atmospheric Pressure) | Based on the boiling point of the isomer 1-methoxy-2-methyl-2-propanol.[3][4] |
Frequently Asked Questions (FAQs) for Distillation Optimization
Q1: At what temperature and pressure should I distill this compound?
A1: Based on the estimated atmospheric boiling point of 115-117 °C, you have two primary options for distillation:
-
Atmospheric Distillation: If your compound is thermally stable and free from high-boiling impurities, atmospheric distillation is a viable option. The distillation head temperature should be maintained close to the estimated boiling point.
-
Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, or to separate from high-boiling impurities, vacuum distillation is recommended. Reducing the pressure will lower the boiling point. For example, at a pressure of 20 mmHg, the estimated boiling point would be significantly lower. The exact temperature can be estimated using a nomograph.
Q2: My compound appears to be degrading during distillation. What can I do?
A2: Thermal degradation is a common issue for complex organic molecules. For ethers and alcohols, potential decomposition pathways can involve C-O and C-C bond cleavage.
-
Lower the Temperature: The most effective way to prevent thermal decomposition is to lower the distillation temperature by using vacuum distillation.
-
Minimize Heating Time: Ensure the heating mantle is appropriately sized for the flask and that the distillation is not prolonged unnecessarily.
-
Inert Atmosphere: If oxidation is a concern, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: I am observing co-distillation of an impurity. What could be the cause?
A3: If an impurity is co-distilling with your product, it is likely due to the formation of an azeotrope or a close boiling point.
-
Azeotrope Formation: this compound may form azeotropes with common solvents, especially water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
Troubleshooting Azeotropes:
-
Drying: Ensure your crude product is thoroughly dried before distillation to minimize water content.
-
Azeotropic Distillation: If an azeotrope with an organic solvent is suspected, you may need to employ azeotropic distillation with a different solvent to break the azeotrope.
-
Q4: The distillation is proceeding very slowly. How can I improve the rate?
A4: A slow distillation rate can be due to several factors:
-
Inadequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid in the pot, but not so high as to cause decomposition.
-
Poor Insulation: Insulating the distillation column can help maintain the temperature gradient and improve efficiency.
-
Vacuum Leaks: In vacuum distillation, a leak in the system will result in a higher pressure and consequently a higher required boiling temperature, which can slow down or halt the distillation. Check all joints and connections for a proper seal.
Experimental Protocols
A detailed experimental protocol for the distillation of this compound would be highly dependent on the specific impurities present in the crude mixture. However, a general procedure for vacuum distillation is provided below.
General Vacuum Distillation Protocol:
-
Preparation: The crude this compound should be placed in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar for smooth boiling.
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with a suitable vacuum grease.
-
Vacuum Application: Slowly and carefully apply the vacuum to the system. The mixture may initially bubble as dissolved gases and volatile impurities are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask.
-
Fraction Collection: Collect the distillate fractions in separate receiving flasks. The main fraction should be collected when the head temperature is stable and close to the expected boiling point at the applied pressure.
Logical Relationships and Workflows
Distillation State Diagram
The following diagram illustrates the relationship between temperature, pressure, and the physical state of this compound during the distillation process.
Caption: State transitions of this compound during distillation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the distillation of this compound.
Caption: A workflow for troubleshooting distillation problems.
References
Technical Support Center: Characterization of Impirities in 2-Methoxy-2-methylpropan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in "2-Methoxy-2-methylpropan-1-ol". The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound is primarily dependent on its synthetic route. A common method for its synthesis is the reaction of isobutylene (B52900) oxide with methanol (B129727). Based on this, the most probable impurities include:
-
Starting Materials: Unreacted isobutylene oxide and methanol.
-
Isomeric Byproduct: 1-Methoxy-2-methyl-propan-2-ol, formed by the alternative ring-opening of the epoxide.
-
Process-Related Impurities: Dimers and trimers of isobutylene oxide.
-
Degradation Products: Oxidation or degradation products that may form during storage.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities such as residual starting materials, and the isomeric byproduct.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for the separation and quantification of less volatile impurities and for resolving isomers. A chiral HPLC method would be necessary to separate enantiomeric impurities if a stereospecific synthesis is performed.
Q3: Are there established limits for impurities in pharmaceutical-grade this compound?
A3: Specific impurity limits are often defined by pharmacopeial monographs or regulatory filings for a particular drug product. In the absence of a specific monograph, the ICH (International Council for Harmonisation) guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B) provide a framework for qualifying and controlling impurities. It is the manufacturer's responsibility to characterize their impurity profile and establish appropriate controls.[1]
Troubleshooting Guides
Gas Chromatography (GC-MS) Analysis
Issue 1: Poor peak shape (tailing) for this compound and its impurities.
-
Possible Cause A: Active Sites in the GC System. Alcohols and other polar compounds can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, leading to peak tailing.[2]
-
Solution: Use a deactivated inlet liner and a column specifically designed for polar analytes. Regular maintenance, including trimming the column inlet, can help remove accumulated non-volatile residues.[3]
-
-
Possible Cause B: Incorrect Injector Temperature. If the injector temperature is too low, the sample may not vaporize completely and efficiently, causing peak broadening and tailing.
-
Solution: Optimize the injector temperature. A general starting point is 250 °C, but this may need to be adjusted based on the specific analytes and column.
-
-
Possible Cause C: Suboptimal Flow Rate. A carrier gas flow rate that is too low can lead to increased band broadening and peak tailing.
-
Solution: Ensure the carrier gas flow rate is optimized for the column dimensions and analytical conditions.
-
Issue 2: Inadequate separation of isomeric impurities.
-
Possible Cause: Inappropriate GC Column. The column's stationary phase may not have the necessary selectivity to resolve the isomers.
-
Solution: A more polar stationary phase, such as a polyethylene (B3416737) glycol (WAX) type column, often provides better selectivity for isomeric alcohols and ethers compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor resolution between this compound and its isomeric impurity.
-
Possible Cause A: Suboptimal Mobile Phase Composition. The mobile phase may not provide sufficient selectivity for the isomers.[4][5]
-
Solution: A systematic approach to mobile phase optimization is recommended. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. The addition of a small amount of an acid, like formic acid, can sometimes improve peak shape and resolution for polar compounds.[6]
-
-
Possible Cause B: Inappropriate Stationary Phase. The chosen column may not be suitable for separating closely related polar compounds.[7]
-
Solution: Consider using a column with a different stationary phase chemistry. For polar analytes, an aqueous C18 column or a column with a polar-embedded or polar-endcapped stationary phase might offer better retention and selectivity.
-
Issue 2: Variable retention times.
-
Possible Cause A: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to shifts in retention times.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can sometimes improve reproducibility compared to online mixing by the HPLC pump.[4]
-
-
Possible Cause B: Fluctuations in Column Temperature. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Technique |
| Methanol | Starting Material | GC-MS |
| Isobutylene Oxide | Starting Material | GC-MS |
| 1-Methoxy-2-methyl-propan-2-ol | Isomeric Byproduct | GC-MS, HPLC |
| Di-isobutylene oxide | Process-Related Impurity | GC-MS |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method is a general guideline and may require optimization for your specific instrument and sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column, such as a DB-WAXetr (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
Protocol 2: HPLC Method for Isomeric Purity
This method is a starting point for the separation of polar isomers and will likely require optimization.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Column: A reverse-phase column suitable for polar analytes, such as an aqueous C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 5% B.
-
Linearly increase to 50% B over 20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm or RI detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
References
- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. benchchem.com [benchchem.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable industrial synthesis involves the acid-catalyzed ring-opening of isobutylene (B52900) oxide with methanol (B129727). This method is favored due to the ready availability of the starting materials and the generally high selectivity for the desired product under controlled conditions.
Q2: Why is an acid catalyst necessary, and what are the common choices?
A2: An acid catalyst is required to protonate the oxygen atom of the epoxide ring, which activates it for nucleophilic attack by methanol. Common acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The choice of catalyst can influence reaction rate, selectivity, and the ease of work-up. Solid acid catalysts, like ion-exchange resins, are often preferred for large-scale operations as they can be easily separated from the reaction mixture.
Q3: What are the primary side reactions to be aware of during scale-up?
A3: The main side reaction is the formation of the regioisomeric impurity, 1-methoxy-2-methylpropan-2-ol. This occurs when methanol attacks the less substituted carbon of the protonated epoxide. Under acidic conditions, the attack on the more substituted tertiary carbon is favored, leading to the desired product. However, conditions that favor a more SN2-like character can increase the formation of the undesired isomer. Other potential side reactions include the dimerization or polymerization of isobutylene oxide, especially at higher temperatures or catalyst concentrations.
Q4: How can I minimize the formation of the 1-methoxy-2-methylpropan-2-ol isomer?
A4: To favor the formation of this compound, it is crucial to maintain conditions that promote the SN1-like opening of the epoxide ring. This includes using a suitable acid catalyst and controlling the reaction temperature. Lower temperatures generally favor the desired product. A sufficient excess of methanol can also help to minimize side reactions.
Q5: What are the recommended purification methods for large-scale production?
A5: Fractional distillation is the most common and effective method for purifying this compound on a larger scale. The boiling points of the desired product and the main impurity, 1-methoxy-2-methylpropan-2-ol, are sufficiently different to allow for separation. It is important to neutralize the acid catalyst before distillation to prevent acid-catalyzed degradation of the product at elevated temperatures.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Isobutylene Oxide | - Insufficient catalyst activity or amount.- Low reaction temperature.- Short reaction time. | - Increase catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress by GC or NMR. |
| High Levels of 1-methoxy-2-methylpropan-2-ol Impurity | - Reaction conditions favoring SN2 attack (e.g., less acidic catalyst, high temperature).- Insufficiently acidic catalyst. | - Use a stronger acid catalyst or a higher loading of the current catalyst.- Optimize the reaction temperature; lower temperatures often improve regioselectivity.- Ensure homogenous mixing to maintain consistent reaction conditions. |
| Formation of High Molecular Weight Byproducts (Polymers) | - High local concentration of isobutylene oxide.- High reaction temperature.- High catalyst concentration. | - Add isobutylene oxide slowly to an excess of methanol to maintain a low concentration of the epoxide.- Maintain a lower reaction temperature.- Reduce the catalyst concentration. |
| Product Degradation During Distillation | - Residual acid catalyst in the crude product. | - Neutralize the crude reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.- Perform a water wash to remove any residual salts and acid. |
| Poor Separation During Fractional Distillation | - Inefficient distillation column.- Incorrect distillation pressure or temperature. | - Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio to improve separation.- Consider vacuum distillation to lower the boiling points and prevent thermal degradation. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₂O₂ | 104.15 | ~125-127 |
| 1-methoxy-2-methylpropan-2-ol | C₅H₁₂O₂ | 104.15 | 115-117[1] |
| Isobutylene Oxide | C₄H₈O | 72.11 | 50-52 |
| Methanol | CH₄O | 32.04 | 64.7 |
Table 2: Typical Reaction Parameters and Expected Outcomes for Acid-Catalyzed Methanolysis of Isobutylene Oxide
| Parameter | Typical Range | Effect on Yield and Purity |
| Molar Ratio (Methanol:Isobutylene Oxide) | 5:1 to 10:1 | A higher excess of methanol favors the desired reaction and minimizes polymerization. |
| Catalyst Loading (e.g., H₂SO₄) | 0.1 - 1.0 mol% | Higher loading increases reaction rate but may also promote side reactions if not controlled. |
| Reaction Temperature (°C) | 20 - 50 | Lower temperatures generally improve selectivity towards the desired product. |
| Reaction Time (hours) | 2 - 8 | Dependent on temperature and catalyst loading; monitor for completion. |
| Expected Yield | 70 - 90% | Highly dependent on the optimization of reaction conditions. |
| Expected Purity (after distillation) | >98% | Achievable with efficient fractional distillation. |
Experimental Protocols
Detailed Methodology for the Scaled-Up Synthesis of this compound
1. Reaction Setup:
-
A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition funnel is charged with a significant excess of anhydrous methanol (e.g., 8 molar equivalents).
-
The reactor is cooled to the desired starting temperature (e.g., 20°C) using a circulating chiller.
-
A catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid (e.g., 0.5 mol%), is slowly added to the stirred methanol.
2. Reactant Addition:
-
Isobutylene oxide (1 molar equivalent) is charged to the addition funnel.
-
The isobutylene oxide is added dropwise to the stirred, cooled methanol and catalyst mixture over a period of several hours. The addition rate should be controlled to maintain the desired reaction temperature.
3. Reaction Monitoring:
-
The reaction progress is monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the isobutylene oxide signal and the appearance of the product signals are monitored.
4. Work-up and Neutralization:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The acid catalyst is neutralized by the slow addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
The excess methanol is removed under reduced pressure using a rotary evaporator.
5. Purification by Fractional Distillation:
-
The resulting crude product is transferred to a distillation flask.
-
The apparatus for fractional distillation is assembled with a column of sufficient theoretical plates to separate the product from the isomeric impurity and any other byproducts.
-
The distillation is typically performed under atmospheric pressure. The fraction corresponding to the boiling point of this compound (approx. 125-127°C) is collected.
Mandatory Visualization
Caption: Workflow for the scaled-up synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2-Methoxy-2-methylpropan-1-ol: A GC-MS-Based Approach
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides an in-depth comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method for validating the purity of "2-Methoxy-2-methylpropan-1-ol" against alternative analytical techniques. By presenting detailed experimental protocols, quantitative comparisons, and visual workflows, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy for quality control.
Introduction to Purity Validation of this compound
This compound is a key building block in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. Therefore, a robust and reliable analytical method for purity determination is essential. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this alcohol.[1] This guide will detail a GC-MS method and compare it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive overview for laboratory professionals.
Potential Impurities in this compound
Based on its structure and potential synthetic routes, the following are likely impurities that need to be separated and quantified:
-
Isomers: 1-Methoxy-2-methylpropan-2-ol (tertiary alcohol) and 3-Methoxy-2-methylpropan-1-ol are structural isomers that could be present from the synthesis process.
-
Starting Materials: Unreacted starting materials from a Williamson ether synthesis-type reaction, such as isobutylene (B52900) oxide and methanol (B129727), or byproducts from a ring-opening reaction.
-
Solvent Residues: Residual solvents used during the synthesis and purification process, such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.
Experimental Protocols
A detailed GC-MS protocol for the purity validation of this compound is provided below, along with comparative protocols for HPLC and quantitative NMR (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the separation and quantification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).[2]
-
Autosampler for liquid injection.
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be analyzed, prepare a solution in the same solvent at a concentration of 10 µg/mL.
-
If an internal standard is used for quantification (e.g., 1-propanol), add it to all standards and samples at a constant concentration.[2]
GC-MS Conditions:
| Parameter | Value |
|---|---|
| GC Column | Polar capillary column (e.g., Stabilwax-DA, DB-WAX, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1 or as appropriate for concentration) |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35 - 300 |
| Acquisition Mode | Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities. |
Alternative Analytical Methods
HPLC can be a valuable orthogonal technique, particularly for less volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended as the analyte lacks a strong UV chromophore.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 20 µL |
qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | A standard quantitative pulse program with a sufficient relaxation delay (e.g., 5 times the longest T1) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Data Processing | Apply appropriate phasing and baseline correction. Integrate the characteristic signals of this compound and the internal standard. |
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Quantitative Data Comparison
The following table summarizes the key performance attributes of the GC-MS, HPLC, and qNMR methods for the purity validation of this compound.
| Parameter | GC-MS | HPLC (with RI/ELSD) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection of bulk property changes. | Nuclear spin resonance in a magnetic field. |
| Estimated LOD | 1 - 10 ng/mL | 1 - 10 µg/mL | ~0.1% (w/w) |
| Estimated LOQ | 5 - 50 ng/mL | 5 - 50 µg/mL | ~0.3% (w/w) |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Analysis Time | ~20-30 minutes per sample | ~15-25 minutes per sample | ~10-20 minutes per sample |
| Information | Provides separation, quantification, and structural information of impurities. | Provides separation and quantification. | Provides absolute quantification and detailed structural information.[3] |
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS method and a logical comparison of the analytical techniques.
Caption: Experimental workflow for the GC-MS purity validation of this compound.
Caption: Comparison of analytical methods for purity validation.
Conclusion
The GC-MS method presented offers a robust and sensitive approach for the purity validation of this compound, providing both quantitative and qualitative information about volatile impurities. For a comprehensive quality assessment, employing an orthogonal technique such as HPLC is recommended to detect any non-volatile impurities. Furthermore, qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value and for confirming the structure of the main component. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and the availability of instrumentation. This guide provides the necessary details to make an informed decision and to implement a reliable purity testing protocol.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-2-methylpropan-1-ol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally related molecules, tert-butanol (B103910) and 1-methoxy-2-methylpropan-2-ol, supported by experimental data and protocols.
Introduction
This compound is a small organic molecule containing both a primary alcohol and a tertiary ether functional group. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization and for predicting its chemical behavior. This guide will delve into the detailed interpretation of its proton (¹H) and carbon-13 (¹³C) NMR spectra, providing a basis for its identification and for distinguishing it from similar compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR spectral data for this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ (methoxy) | ~3.25 | s | 3H |
| -CH₃ (gem-dimethyl) | ~1.15 | s | 6H | |
| -CH₂- | ~3.30 | s | 2H | |
| -OH | variable | br s | 1H | |
| tert-Butanol | -CH₃ | 1.28 | s | 9H |
| -OH | 1.63 | s | 1H | |
| 1-Methoxy-2-methylpropan-2-ol | -CH₃ (methoxy) | ~3.30 | s | 3H |
| -CH₃ (gem-dimethyl) | ~1.20 | s | 6H | |
| -CH₂- | ~3.40 | s | 2H | |
| -OH | variable | br s | 1H |
Note: "s" denotes a singlet, and "br s" denotes a broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Data for this compound and 1-Methoxy-2-methylpropan-2-ol are based on predicted values and typical chemical shift ranges due to the limited availability of experimental spectra in public databases.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₂-O- | ~75 |
| -OCH₃ | ~50 | |
| -CH₂OH | ~70 | |
| -C(CH₃)₂- | ~22 | |
| tert-Butanol | -C(CH₃)₃ | 31.2 |
| -C-OH | 69.1[1] | |
| 1-Methoxy-2-methylpropan-2-ol | -C(CH₃)₂-OH | ~69 |
| -OCH₃ | ~59 | |
| -CH₂-O- | ~80 | |
| -C(CH₃)₂- | ~25 |
Note: Data for this compound and 1-Methoxy-2-methylpropan-2-ol are based on predicted values and typical chemical shift ranges.
Spectral Interpretation and Comparison
This compound:
-
¹H NMR: The proton spectrum is expected to show four distinct signals. The six equivalent protons of the two methyl groups attached to the quaternary carbon will appear as a sharp singlet. The three protons of the methoxy (B1213986) group will also produce a singlet, shifted slightly downfield due to the electronegativity of the oxygen atom. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group will appear as another singlet. The hydroxyl proton will typically be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR: The carbon spectrum is predicted to show four signals corresponding to the four unique carbon environments: the quaternary carbon bonded to the methoxy group and two methyl groups, the methoxy carbon, the methylene carbon of the primary alcohol, and the equivalent carbons of the two methyl groups.
Comparison with Alternatives:
-
tert-Butanol: This simpler, symmetric molecule exhibits only two signals in its ¹H NMR spectrum: a singlet for the nine equivalent methyl protons and a singlet for the hydroxyl proton. Its ¹³C NMR spectrum is also simple, with two signals representing the three equivalent methyl carbons and the quaternary carbon attached to the hydroxyl group.[1] This starkly contrasts with the greater number of signals expected for this compound, making NMR a definitive tool for distinguishing these two compounds.
-
1-Methoxy-2-methylpropan-2-ol: This isomer of the target compound is also expected to show four signals in both its ¹H and ¹³C NMR spectra. However, the chemical shifts will differ significantly due to the different arrangement of the functional groups. For instance, in the ¹H NMR spectrum, the methylene protons in 1-methoxy-2-methylpropan-2-ol are adjacent to the methoxy group, which would result in a different chemical shift compared to the methylene protons in this compound, which are adjacent to a hydroxyl group. Similarly, the chemical shifts of the quaternary carbons in the ¹³C NMR spectra will be different.
Experimental Protocols
The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent must be chosen in which the analyte is soluble. For alcohols and ethers, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To obtain high-resolution spectra, it is crucial to have a sample free of particulate matter. The prepared solution should be filtered through a pipette plugged with glass wool directly into a clean and dry 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a Fourier-transform NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Program: A standard one-pulse sequence is used.
-
Spectral Width: Typically set to 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of moderate concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically set to 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons corresponding to each signal.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of an organic molecule like this compound.
References
A Comparative Guide to the FTIR Analysis of Functional Groups in 2-Methoxy-2-methylpropan-1-ol
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectral features of 2-Methoxy-2-methylpropan-1-ol with structurally similar compounds. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the identification and characterization of organic molecules. This document outlines the characteristic infrared absorption bands of this compound and compares them with those of methyl tert-butyl ether (MTBE), tert-butanol, and 1-methoxy-2-propanol.
Comparison of Characteristic FTIR Absorption Bands
The FTIR spectrum of this compound is characterized by the presence of both a hydroxyl (-OH) and an ether (C-O-C) functional group. The following table summarizes the expected and observed vibrational frequencies for this compound and its comparative compounds.
| Functional Group | Vibrational Mode | This compound (Expected) | Methyl tert-butyl ether (MTBE) | tert-Butanol | 1-Methoxy-2-propanol |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3400 cm⁻¹ (broad, strong) | N/A | ~3400 cm⁻¹ (broad, strong) | ~3400 cm⁻¹ (broad, strong) |
| Ether (C-O-C) | C-O-C Asymmetric Stretch | ~1100-1200 cm⁻¹ (strong) | ~1085 cm⁻¹ (strong)[1] | N/A | ~1100 cm⁻¹ |
| Alcohol (C-O) | C-O Stretch | ~1050 cm⁻¹ (strong) | N/A | ~1150 cm⁻¹ (strong) | ~1100 cm⁻¹ |
| Alkyl (C-H) | C-H Stretch (sp³) | ~2850-3000 cm⁻¹ (strong) | ~2850-3000 cm⁻¹ (strong) | ~2850-3000 cm⁻¹ (strong) | ~2850-3000 cm⁻¹ (strong) |
| tert-Butyl Group | C-C Stretch | Present | ~1203 cm⁻¹[1] | Present | N/A |
Experimental Protocol: FTIR Spectroscopy of Liquid Samples
This protocol outlines the general procedure for acquiring FTIR spectra of liquid samples, such as this compound and the comparative compounds.
1. Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Infrared-transparent salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
Neat Liquid (Salt Plates):
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal surface.
-
If applicable, use the pressure clamp to ensure good contact between the sample and the crystal.
-
3. Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty IR beam path (for salt plates) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Spectral Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
4. Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of a liquid sample.
Caption: Logical workflow for FTIR analysis of liquid samples.
Interpretation and Comparison
The FTIR spectrum of This compound is expected to exhibit a strong, broad absorption band around 3400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the primary alcohol group. Additionally, a strong C-O stretching band for the primary alcohol should appear around 1050 cm⁻¹. The presence of the ether functional group will be confirmed by a strong C-O-C asymmetric stretching vibration in the 1100-1200 cm⁻¹ region.
In comparison:
-
Methyl tert-butyl ether (MTBE) , lacking a hydroxyl group, will not show the broad O-H stretch around 3400 cm⁻¹. Its spectrum is dominated by a strong C-O-C stretch at approximately 1085 cm⁻¹ and a characteristic C-C stretch of the tert-butyl group around 1203 cm⁻¹.[1]
-
tert-Butanol , a tertiary alcohol, will display a broad O-H stretch similar to this compound. However, its C-O stretching vibration is typically found at a higher wavenumber, around 1150 cm⁻¹, and it will not have the C-O-C ether band.
-
1-Methoxy-2-propanol , a structural isomer containing a secondary alcohol, will also show a broad O-H stretch. Its C-O stretching and C-O-C stretching bands are expected to be in a similar region to this compound, around 1100 cm⁻¹, which may lead to overlapping peaks. Careful analysis of the fingerprint region would be necessary to distinguish between these two isomers.
This comparative analysis demonstrates that FTIR spectroscopy is a powerful tool for the unambiguous identification of the functional groups within this compound and for differentiating it from similar chemical structures.
References
Reactivity Showdown: A Comparative Analysis of 2-Methoxy-2-methylpropan-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The subtle rearrangement of atoms within a molecule can dramatically alter its chemical behavior, a principle of paramount importance in the fields of chemical synthesis and drug development. This guide provides an objective comparison of the reactivity of 2-Methoxy-2-methylpropan-1-ol and a selection of its structural isomers. By examining their performance in key organic reactions, supported by experimental data from analogous compounds, we aim to illuminate the profound impact of structural variations—specifically, the class of alcohol and the degree of steric hindrance—on chemical reactivity.
Isomers Under Comparison
The isomers chosen for this analysis share the molecular formula C₅H₁₂O₂ but differ in the placement of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, leading to significant differences in their classification and steric environment.
-
This compound (1): A primary (1°) alcohol with significant steric hindrance from the adjacent quaternary carbon (a neopentyl-type structure).
-
1-Methoxy-2-methylpropan-2-ol (2): A tertiary (3°) alcohol, which inherently limits its reactivity in many oxidation and substitution reactions.
-
1-Methoxybutan-2-ol (3): A secondary (2°) alcohol, exhibiting reactivity intermediate between primary and tertiary alcohols.
-
3-Methoxybutan-1-ol (B165606) (4): A primary (1°) alcohol with the methoxy group positioned further from the hydroxyl group, resulting in less steric hindrance compared to isomer 1 .
Theoretical Framework: Structure Dictates Reactivity
The reactivity of these isomers is primarily governed by three factors: the classification of the alcohol functional group (primary, secondary, or tertiary), steric hindrance around the reaction center, and electronic effects imparted by the methoxy group.
-
Alcohol Classification: The number of carbon atoms attached to the carbinol carbon (the carbon bearing the -OH group) is critical. Primary alcohols have two α-hydrogens, secondary alcohols have one, and tertiary alcohols have none. This directly impacts their susceptibility to oxidation.[1][2]
-
Steric Hindrance: The spatial bulk of groups surrounding a reactive site can impede the approach of reagents. Isomer 1 is particularly notable for its sterically hindered primary hydroxyl group, which is expected to react slower in reactions requiring nucleophilic attack or access to the hydroxyl group, such as esterification and etherification.[3][4]
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the stability of charged intermediates. However, for the reactions discussed, steric and alcohol-class effects are generally more dominant.
Oxidation
The oxidation of alcohols is highly dependent on the alcohol class. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, secondary alcohols yield ketones, and tertiary alcohols are resistant to oxidation under non-destructive conditions because they lack an α-hydrogen.[2][5][6]
Expected Reactivity Order: 4 > 3 > 1 >> 2
-
Isomer 4 (1°): Readily oxidized to an aldehyde or carboxylic acid.
-
Isomer 3 (2°): Oxidized to a ketone.
-
Isomer 1 (1°, hindered): Will be oxidized, but the rate may be slower due to steric hindrance around the reaction site.
Comparative Oxidation Data (Analogous Compounds)
| Alcohol (Isomer Analog) | Class | Oxidizing Agent | Product | Observation/Yield |
| 1-Butanol (for 4 ) | 1° | Acidified K₂Cr₂O₇ | Butanoic Acid | Rapid color change (orange to green)[7] |
| 2-Butanol (for 3 ) | 2° | Acidified K₂Cr₂O₇ | Butan-2-one | Slower color change than 1°[7] |
| Neopentyl Alcohol (for 1 ) | 1° | PCC | 2,2-Dimethylpropanal | Oxidized to aldehyde[8] |
| tert-Butyl Alcohol (for 2 ) | 3° | Acidified K₂Cr₂O₇ | No Reaction | Solution remains orange[2][7] |
Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)
This protocol is suitable for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9][10]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or powdered molecular sieves. Suspend the mixture in dichloromethane (B109758) (DCM).
-
Reaction: Dissolve the alcohol (1.0 equivalent, e.g., this compound) in DCM and add it to the PCC suspension in a single portion.
-
Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A black, tarry precipitate will form as the reaction proceeds.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Isolation: Wash the silica pad with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde or ketone.
Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction rate is highly sensitive to steric hindrance on both the alcohol and the carboxylic acid.[3][11] Tertiary alcohols are generally poor substrates due to their tendency to undergo elimination (dehydration) under acidic conditions.[12]
Expected Reactivity Order: 4 > 3 > 1 >>> 2
-
Isomer 4 (1°, unhindered): Should react most readily to form the corresponding ester.
-
Isomer 3 (2°): Reacts slower than a primary alcohol due to increased steric bulk.[13]
-
Isomer 1 (1°, hindered): The severe steric hindrance from the adjacent quaternary carbon will significantly slow the rate of esterification.[13][14]
-
Isomer 2 (3°): Unlikely to form an ester; will preferentially undergo acid-catalyzed dehydration to form an alkene.[12][15]
Comparative Esterification Data (Analogous Compounds)
| Alcohol (Isomer Analog) | Class | Reaction Conditions | Relative Rate/Yield |
| 1-Butanol (for 4 ) | 1° | Acetic Acid, H₂SO₄, Reflux | High Yield[16][17] |
| 2-Butanol (for 3 ) | 2° | Acetic Acid, H₂SO₄, Reflux | Slower rate than 1-butanol |
| Neopentyl Alcohol (for 1 ) | 1° | Acetic Acid, H₂SO₄, Reflux | Very slow reaction rate[13] |
| tert-Butyl Alcohol (for 2 ) | 3° | Acetic Acid, H₂SO₄, Reflux | Low yield of ester, primarily elimination[15][18] |
Experimental Protocol: Fischer Esterification
This protocol describes a standard procedure for synthesizing an ester from an alcohol and a carboxylic acid.[16][19][20]
-
Setup: In a round-bottom flask, combine the alcohol (e.g., 3-Methoxybutan-1-ol, 1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 3.0 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be further purified by distillation.
Williamson Ether Synthesis
This synthesis forms an ether via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. The reactivity is governed by two main factors: the ease of forming the alkoxide (acidity of the alcohol) and the steric accessibility of the alkyl halide for backside attack.[21][22] For this comparison, we will consider the formation of the alkoxide from each isomer and its subsequent (hypothetical) reaction with a simple primary alkyl halide like methyl iodide.
Expected Reactivity Order (as the alkoxide): 4 > 3 > 1 ≈ 2
-
Isomer 4 (1°, unhindered): Forms an alkoxide readily, which is a potent nucleophile.
-
Isomer 3 (2°): Forms an alkoxide that is a stronger base and slightly more hindered than that from isomer 4.
-
Isomer 1 (1°, hindered) & Isomer 2 (3°): The resulting alkoxides are highly sterically hindered, which makes them poor nucleophiles but strong, non-nucleophilic bases. They are more likely to induce elimination (E2) reactions with the alkyl halide rather than substitution (Sₙ2).[22][23]
Comparative Data for Williamson Ether Synthesis
| Alkoxide from (Isomer Analog) | Class | Substrate | Dominant Product | Rationale |
| 1-Butoxide (from 4 ) | 1° | CH₃I | Ether (Sₙ2) | Unhindered nucleophile, primary substrate. |
| 2-Butoxide (from 3 ) | 2° | CH₃I | Ether (Sₙ2) | Good nucleophile, some steric hindrance. |
| Neopentyl oxide (from 1 ) | 1° | CH₃I | Ether (Sₙ2) | Very hindered nucleophile, slow Sₙ2. |
| tert-Butoxide (from 2 ) | 3° | CH₃I | Ether (Sₙ2) | Hindered nucleophile, but Sₙ2 possible with methyl halide. |
| tert-Butoxide (from 2 ) | 3° | 2-Bromopropane | Alkene (E2) | Strong, hindered base promotes elimination.[21] |
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the general procedure for preparing an ether from an alcohol and an alkyl halide.[24][25][26]
-
Alkoxide Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir until hydrogen gas evolution ceases.
-
Reaction: Add the primary alkyl halide (e.g., methyl iodide, 1.05 equivalents) dropwise to the alkoxide solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material. The reaction may require gentle heating.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.
Acid-Catalyzed Reactions (Cleavage/Dehydration)
In the presence of a strong acid (like HBr or HI), ethers can be cleaved, and alcohols can be dehydrated. The mechanism (Sₙ1 vs. Sₙ2) and the major pathway (cleavage vs. dehydration) depend on the stability of the potential carbocation intermediates. Ethers with tertiary alkyl groups cleave via an Sₙ1 mechanism due to the stability of the tertiary carbocation.[27][28] Similarly, tertiary alcohols dehydrate readily via an E1 mechanism.
Expected Reactivity/Pathways:
-
Isomer 1 (1°, hindered): The ether linkage involves a tertiary carbon. Cleavage will occur via an Sₙ1-type mechanism, protonating the ether oxygen and losing methanol (B129727) to form a stable tertiary carbocation, which is then attacked by the halide.[27][29]
-
Isomer 2 (3°): The tertiary alcohol will readily dehydrate via an E1 mechanism upon protonation of the hydroxyl group and loss of water, forming a stable tertiary carbocation and subsequently an alkene.
-
Isomer 3 (2°): Can undergo dehydration or ether cleavage via Sₙ2 at the methyl group or Sₙ1/Sₙ2 at the secondary carbon, depending on conditions. Dehydration is a likely side reaction.
-
Isomer 4 (1°): Dehydration is difficult. Ether cleavage will proceed via an Sₙ2 attack of the halide on the less hindered methyl group of the protonated ether.[28]
Comparative Data for Acid-Catalyzed Reactions
| Compound (Isomer Analog) | Key Feature | Reagent | Mechanism | Major Product(s) |
| Methyl tert-butyl ether (MTBE) (for 1 ) | 3° Ether | HBr (aq) | Sₙ1 Cleavage | tert-Butyl bromide + Methanol[27][30] |
| tert-Butyl Alcohol (for 2 ) | 3° Alcohol | H₂SO₄, heat | E1 Dehydration | 2-Methylpropene[12] |
| Ethyl isopropyl ether (for 3 ) | 2° Ether | HI (aq) | Sₙ2 Cleavage | Iodoethane + Isopropanol[28] |
| 1-Methoxybutane (for 4 ) | 1° Ether | HBr (aq) | Sₙ2 Cleavage | Iodomethane + 1-Butanol |
Summary and Conclusion
The structural arrangement of this compound and its isomers dictates a distinct reactivity profile for each molecule. Steric hindrance and the classification of the alcohol functional group are the primary determinants of their chemical behavior.
| Isomer | Structure | Oxidation | Esterification | Williamson (as Alkoxide) | Acid-Catalyzed Reaction |
| 1 | Hindered 1° Alcohol | Slow (to aldehyde) | Very Slow | Poor Nucleophile | Sₙ1 Ether Cleavage |
| 2 | Tertiary (3°) Alcohol | No Reaction | Elimination (E1) | Strong Base | E1 Dehydration |
| 3 | Secondary (2°) Alcohol | Yes (to ketone) | Moderate Rate | Good Nucleophile | Sₙ2/Sₙ1 Cleavage/Dehydration |
| 4 | Unhindered 1° Alcohol | Fast (to aldehyde/acid) | Fast | Good Nucleophile | Sₙ2 Ether Cleavage |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ache.org.rs [ache.org.rs]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. studymind.co.uk [studymind.co.uk]
- 7. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Video: Esterification - Procedure [jove.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 21. benchchem.com [benchchem.com]
- 22. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
- 24. community.wvu.edu [community.wvu.edu]
- 25. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 26. gold-chemistry.org [gold-chemistry.org]
- 27. Ether cleavage - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methoxy-2-methylpropan-1-ol and t-Butanol as Solvents for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Data and Experimental Protocols
In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparative study of two structurally related solvents: 2-Methoxy-2-methylpropan-1-ol and tert-butanol (B103910) (t-butanol). While t-butanol is a well-established and widely utilized solvent, this compound represents a less-characterized alternative with potential advantages in specific applications. This document aims to provide an objective comparison of their physicochemical properties and potential performance, supported by available data and theoretical considerations.
Physicochemical Properties: A Head-to-Head Comparison
A comprehensive understanding of a solvent's physical and chemical characteristics is fundamental to its selection for a particular application. The following table summarizes the key physicochemical properties of this compound and t-butanol.
| Property | This compound | t-Butanol (2-Methylpropan-2-ol) |
| Molecular Formula | C₅H₁₂O₂[1] | C₄H₁₀O[2] |
| Molecular Weight | 104.15 g/mol [1] | 74.12 g/mol [2] |
| Boiling Point | 123.6 °C (predicted)[1] | 82-83 °C[2] |
| Melting Point | Not available | 25-26 °C[2] |
| Density | 0.9 g/cm³ (predicted)[1] | 0.775 g/mL[2] |
| Solubility in Water | Not available | Miscible[2] |
| Appearance | Not available | Colorless solid or liquid[2] |
Performance as Solvents: A Theoretical and Practical Overview
The performance of a solvent is dictated by its ability to dissolve reactants, stabilize transition states, and influence reaction kinetics and equilibria.
t-Butanol: The Established Benchmark
t-Butanol is a versatile polar protic solvent with a broad range of applications in organic synthesis and pharmaceutical processes. Its ability to dissolve a wide spectrum of organic compounds makes it a valuable medium for various reactions.[3] As a tertiary alcohol, t-butanol is resistant to oxidation under mild conditions, which imparts stability in certain synthetic environments.[3] It is particularly useful in nucleophilic substitution reactions, where it can serve as both a solvent and a reactant. For instance, in Sₙ1 reactions, its polar protic nature helps stabilize carbocation intermediates.[4][5] In the pharmaceutical industry, t-butanol is employed in crystallization processes and as a solubilizer in formulations for injectables, sprays, and transdermal patches.[6][7]
This compound: A Potential Alternative
Due to the limited availability of experimental data, a direct comparison of this compound's performance with t-butanol is challenging. However, its structure, featuring both a hydroxyl group and an ether linkage, suggests it would also behave as a polar protic solvent. The presence of the methoxy (B1213986) group may influence its polarity, hydrogen bonding capabilities, and solvation power compared to t-butanol. It is plausible that this compound could offer advantages in specific applications where fine-tuning of solvent properties is required. Its predicted higher boiling point suggests it could be suitable for reactions requiring elevated temperatures.
Experimental Protocols for Comparative Solvent Evaluation
To provide a framework for the direct comparison of these two solvents, the following experimental protocols are proposed.
I. Protocol for Determining Solute Solubility
A standardized method for assessing the solubility of an active pharmaceutical ingredient (API) or other compounds of interest in both solvents is crucial for formulation development.
Objective: To determine the equilibrium solubility of a target compound in this compound and t-butanol at a controlled temperature.
Materials:
-
Target compound (e.g., API)
-
This compound
-
t-Butanol
-
Scintillation vials
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration determination
Procedure:
-
Add an excess amount of the target compound to separate vials containing a known volume of each solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquots with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
II. Protocol for Evaluating Solvent Effects on Reaction Kinetics
The choice of solvent can significantly impact the rate of a chemical reaction. This protocol outlines a method for comparing the effect of this compound and t-butanol on the kinetics of a representative organic reaction, such as a nucleophilic substitution.
Objective: To compare the rate constants of a model reaction in this compound and t-butanol.
Model Reaction: A nucleophilic substitution reaction, for example, the reaction of an alkyl halide with a nucleophile.
Materials:
-
Reactants for the chosen model reaction
-
This compound
-
t-Butanol
-
Reaction vessel with temperature control and stirring
-
Sampling apparatus
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Prepare stock solutions of the reactants in each of the two solvents.
-
In a temperature-controlled reaction vessel, bring the solvent to the desired reaction temperature.
-
Initiate the reaction by adding the reactants to the solvent with vigorous stirring.
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using a suitable analytical method to determine the concentration of reactants and/or products over time.
-
Plot the concentration of a reactant or product as a function of time.
-
From the kinetic data, determine the rate constant (k) for the reaction in each solvent.
-
Compare the rate constants to evaluate the relative performance of the two solvents in facilitating the reaction.
Visualizing Workflows and Logical Relationships
To aid in the conceptualization of the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
While t-butanol is a well-understood and versatile solvent, the limited data on this compound suggests it may be a viable alternative in certain applications, particularly those requiring a higher boiling point. The direct comparison of these two solvents through the detailed experimental protocols outlined in this guide is essential to fully elucidate their respective advantages and disadvantages. For researchers and drug development professionals, a systematic evaluation of solvent properties and performance is paramount for optimizing chemical processes and ensuring the quality and efficacy of the final product. Further experimental investigation into the properties and applications of this compound is warranted to unlock its full potential as a solvent in the pharmaceutical industry.
References
- 1. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. who.int [who.int]
- 7. Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxypropanol Isomer Toxicity
For Researchers, Scientists, and Drug Development Professionals
Propylene glycol monomethyl ether (PGME) is a widely utilized solvent in numerous industrial and commercial applications. It exists as two primary isomers: 1-methoxy-2-propanol (B31579) (the alpha-isomer) and 2-methoxy-1-propanol (the beta-isomer). While structurally similar, these isomers exhibit distinct toxicological profiles, a critical consideration for risk assessment and safe handling. This guide provides an objective comparison of their toxicity, supported by experimental data, to inform researchers and professionals in the field.
Key Toxicity Differences: An Overview
Commercial PGME is predominantly composed of the alpha-isomer (>99.5%), with the beta-isomer present as a minor impurity.[1][2] This compositional characteristic is significant because the beta-isomer is associated with greater toxicity concerns.[3][4][5] The primary difference in their toxic effects stems from their distinct metabolic pathways.[3][4][5] The alpha-isomer is of low overall toxicity, whereas the beta-isomer has been shown to have more pronounced reproductive and developmental effects in animal studies.[6][7][8]
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for both methoxypropanol (B72326) isomers from various experimental studies.
| Toxicity Endpoint | Isomer | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | 1-methoxy-2-propanol (α) | Rat | Oral | 5660 mg/kg | [9] |
| 1-methoxy-2-propanol (α) | Rat | Oral | 7.1 g/kg | [10] | |
| 2-methoxy-1-propanol (β) | Rat | Oral | 5710 mg/kg | [1] | |
| 2-methoxy-1-propanol (β) | Rat | Oral | 7.0 g/kg | [10] | |
| 2-methoxy-1-propanol (β) | Rabbit | Dermal | 5660 mg/kg | [1] | |
| Inhalation Toxicity (LC50) | 1-methoxy-2-propanol (α) | Rat | Inhalation | 7000 ppm / 6h | [9] |
| 1-methoxy-2-propanol (α) | Guinea Pig | Inhalation | 15,000 ppm / 10h | [11] | |
| No-Observed-Adverse-Effect Level (NOAEL) | 1-methoxy-2-propanol (α) | Rat | Inhalation (2-gen study) | 300 ppm (adults) | [12] |
| 1-methoxy-2-propanol (α) | Rat | Inhalation (2-gen study) | 1000 ppm (offspring) | [12] | |
| 2-methoxy-1-propanol (β) | Rabbit | Inhalation (developmental) | 145 ppm | [6][8] |
Metabolic Pathways and Mechanism of Toxicity
The differential toxicity of the methoxypropanol isomers is primarily attributed to their distinct metabolic routes.
-
1-Methoxy-2-propanol (α-isomer): The principal metabolic pathway for the alpha-isomer is hepatic O-demethylation.[6] It can also be conjugated to form sulfate (B86663) and glucuronide metabolites.[13] This metabolism does not lead to the formation of significantly toxic intermediates.
-
2-Methoxy-1-propanol (β-isomer): In contrast, the beta-isomer is metabolized by alcohol and aldehyde dehydrogenases to 2-methoxypropionic acid (2-MPA).[3][4][6] This metabolite is structurally similar to methoxyacetic acid (MAA), a known teratogen, and is considered responsible for the developmental toxicity observed with the beta-isomer.[14] 2-MPA has a relatively long elimination half-life, which can contribute to its toxic potential.[14]
Experimental Protocols: A Representative Example
To assess the subchronic inhalation toxicity of methoxypropanol isomers, a study might follow a protocol similar to the one described below, based on methodologies reported in the literature.[15][16][17]
Objective: To evaluate the potential systemic and target organ toxicity of a methoxypropanol isomer following repeated inhalation exposure in a rodent model.
Experimental Design:
-
Animal Model: Wistar rats (equal numbers of males and females).
-
Exposure Groups: Four groups of animals are typically used: a control group (exposed to filtered air) and three treatment groups exposed to different concentrations of the test substance (e.g., 100, 500, and 2500 ppm).
-
Exposure Conditions: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for a duration of 4 weeks.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of toxicity, including changes in behavior, appearance, and respiratory patterns.
-
Body Weight: Measured weekly to assess growth and general health.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze for changes in red and white blood cell counts, hemoglobin, and various biochemical markers of organ function (e.g., liver enzymes, kidney function tests).
-
Organ Weights: At necropsy, key organs (e.g., liver, kidneys, lungs, spleen, thymus, gonads) are weighed.
-
Histopathology: Tissues from all major organs are preserved, sectioned, stained, and examined microscopically for any treatment-related pathological changes.
-
References
- 1. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appendices 1-18 to: Report on the Health Effects of Selected Pesticide Coformulants [www2.mst.dk]
- 3. researchgate.net [researchgate.net]
- 4. Propylene glycol monomethyl ether occupational exposure (PGME). 4. Analysis of 2-methoxypropionic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Propylene glycol monomethyl ether. A three-generation study of isomer beta effects on reproductive and developmental parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenatal toxicity of inhalation exposure to 2-methoxypropanol-1 in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uses and Toxicity of 1-Methoxy-2-propanol_Chemicalbook [chemicalbook.com]
- 10. egle.state.mi.us [egle.state.mi.us]
- 11. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. Propylene glycol monomethyl ether acetate (PGMEA) metabolism, disposition, and short-term vapor inhalation toxicity studies (Journal Article) | OSTI.GOV [osti.gov]
- 14. Significance of 2-methoxypropionic acid formed from beta-propylene glycol monomethyl ether: integration of pharmacokinetic and developmental toxicity assessments in rabbits [pubmed.ncbi.nlm.nih.gov]
- 15. Propylene glycol monomethyl ether (PGME): inhalation toxicity and carcinogenicity in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigations on the subchronic toxicity of 2-methoxypropanol-1(acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 2-Methoxy-2-methylpropan-1-ol Derivatives
This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of derivatives of 2-Methoxy-2-methylpropan-1-ol, including its corresponding aldehyde, carboxylic acid, and acetate (B1210297) ester. Detailed experimental protocols for the synthesis and characterization of these derivatives are presented to support researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.
Comparative Data of this compound and Its Derivatives
The following table summarizes the key physical and chemical properties of this compound and its synthesized derivatives. This allows for a direct comparison of how the functional group modification influences these characteristics.
| Property | This compound | 2-Methoxy-2-methylpropanal | 2-Methoxy-2-methylpropanoic acid | 2-Methoxy-2-methylpropyl acetate |
| Molecular Formula | C₅H₁₂O₂ | C₅H₁₀O₂ | C₅H₁₀O₃ | C₇H₁₄O₃ |
| Molecular Weight ( g/mol ) | 104.15[1] | 102.13[2][3] | 118.13 | 146.18 |
| Appearance | Liquid | Liquid | Solid or Liquid | Liquid |
| Boiling Point (°C) | 145-147 | 98-100[4] | - | - |
| Density (g/cm³) | 0.935 | 0.889 (Predicted)[4] | - | - |
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic routes from this compound to its aldehyde, carboxylic acid, and acetate derivatives.
Synthesis of Derivatives from this compound
The transformation of the primary alcohol in this compound allows for the synthesis of various functional derivatives. The oxidation of the alcohol yields the corresponding aldehyde, which can be further oxidized to the carboxylic acid. Esterification of the alcohol with an acetylating agent produces the acetate ester.
Experimental Protocol: Oxidation to 2-Methoxy-2-methylpropanal
This protocol describes the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC) as the oxidizing agent.[2][4][5][6][7]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica (B1680970) Gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Short path distillation apparatus
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend PCC (1.5 equivalents) in anhydrous DCM (5 volumes relative to the alcohol).
-
Add Celite® or powdered molecular sieves to the suspension to prevent the formation of a tar-like residue.[4]
-
Dissolve this compound (1 equivalent) in anhydrous DCM (2 volumes).
-
Slowly add the alcohol solution to the stirred PCC suspension at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by short path distillation.
Experimental Protocol: Oxidation to 2-Methoxy-2-methylpropanoic acid
This protocol details the oxidation of a primary alcohol to a carboxylic acid using the Jones reagent.[8][9][10][11]
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green/blue should be observed.
-
Continue adding the Jones reagent until the orange/red color persists, indicating that the alcohol has been completely consumed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Acidify the aqueous bicarbonate solution with concentrated HCl until it is acidic to litmus (B1172312) paper, which will precipitate the carboxylic acid.
-
Extract the carboxylic acid with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-2-methylpropanoic acid.
-
The product can be further purified by recrystallization or distillation.
Experimental Protocol: Esterification to 2-Methoxy-2-methylpropyl acetate
This protocol describes the esterification of a primary alcohol using acetic anhydride and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[12][13]
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
Spectroscopic Characterization Data
¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~3.4 (s, 2H, -CH₂OH), ~3.2 (s, 3H, -OCH₃), ~1.1 (s, 6H, -C(CH₃)₂) |
| 2-Methoxy-2-methylpropanal | ~9.6 (s, 1H, -CHO), ~3.3 (s, 3H, -OCH₃), ~1.2 (s, 6H, -C(CH₃)₂) |
| 2-Methoxy-2-methylpropanoic acid | ~11-12 (br s, 1H, -COOH), ~3.3 (s, 3H, -OCH₃), ~1.3 (s, 6H, -C(CH₃)₂) |
| 2-Methoxy-2-methylpropyl acetate | ~4.0 (s, 2H, -CH₂OAc), ~3.2 (s, 3H, -OCH₃), ~2.1 (s, 3H, -COCH₃), ~1.2 (s, 6H, -C(CH₃)₂) |
¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~75 (-C(CH₃)₂), ~70 (-CH₂OH), ~50 (-OCH₃), ~22 (-C(CH₃)₂) |
| 2-Methoxy-2-methylpropanal | ~203 (-CHO), ~80 (-C(CH₃)₂), ~51 (-OCH₃), ~21 (-C(CH₃)₂) |
| 2-Methoxy-2-methylpropanoic acid | ~178 (-COOH), ~78 (-C(CH₃)₂), ~51 (-OCH₃), ~22 (-C(CH₃)₂) |
| 2-Methoxy-2-methylpropyl acetate | ~171 (-C=O), ~74 (-C(CH₃)₂), ~68 (-CH₂OAc), ~51 (-OCH₃), ~21 (-COCH₃), ~22 (-C(CH₃)₂) |
IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | 3400 (br, O-H stretch), 2970-2850 (C-H stretch), 1100 (C-O stretch) |
| 2-Methoxy-2-methylpropanal | 2970-2850 (C-H stretch), 2820, 2720 (aldehyde C-H stretch), 1730 (C=O stretch), 1100 (C-O stretch) |
| 2-Methoxy-2-methylpropanoic acid | 3300-2500 (br, O-H stretch of carboxylic acid), 2970-2850 (C-H stretch), 1710 (C=O stretch), 1100 (C-O stretch) |
| 2-Methoxy-2-methylpropyl acetate | 2970-2850 (C-H stretch), 1740 (C=O stretch of ester), 1240 (C-O stretch of ester), 1100 (C-O stretch of ether) |
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the characterization of a synthesized derivative of this compound.
References
- 1. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 2-Methoxy-2-methylpropanal | C5H10O2 | CID 20220677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. studylib.net [studylib.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. adichemistry.com [adichemistry.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Methoxy-2-methylpropan-1-ol: A Versatile Building Block in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reagents is a critical factor in the successful synthesis of complex molecules. 2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule, has emerged as a valuable building block and solvent in the synthesis of various pharmaceutical intermediates. This guide provides a comparative overview of its applications, supported by available experimental data, to aid in the selection of optimal synthetic routes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a solvent is paramount for its application in chemical synthesis. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Physical Form | Liquid |
Applications in the Synthesis of Pharmaceutical Intermediates
This compound has been utilized in the synthesis of several complex organic molecules, including derivatives of pyridazinone and 3-phenylpropionic acid, which are important scaffolds in drug discovery.
Synthesis of Pyridazinone Derivatives
In the synthesis of certain pyridazinone compounds, this compound has been employed as a reactant. For instance, in the preparation of a specific intermediate, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, the use of this compound as a starting material resulted in a high yield of 88%.[1]
Experimental Protocol: To a solution of 2-methylpropane-1,2-diol (B142230) in DMF under an argon atmosphere, NaH was added. After stirring, 3-chloropyridine-4-carbonitrile was added, and the reaction was stirred for 2 hours at room temperature. The product was extracted with EtOAc and purified by silica (B1680970) chromatography. A similar procedure was followed using this compound as the starting material to yield 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile.[1]
While a direct comparison with other solvents for this specific reaction is not provided in the available literature, the high yield achieved highlights the efficacy of this compound in this synthetic step.
Synthesis of 3-Phenylpropionic Acid Derivatives
This compound has also been used in the synthesis of branched 3-phenylpropionic acid derivatives, which are of interest in cardiovascular disease research.[2] In one patented example, it is used as a reagent in a multi-step synthesis.
Experimental Protocol: In a reaction to prepare a specific branched 3-phenylpropionic acid derivative, this compound dissolved in dichloromethane (B109758) was added dropwise to the reaction mixture at -70°C.[2]
The available documentation does not offer a comparative analysis of yields with alternative alcohols for this particular synthesis. However, its selection in a patented synthetic route suggests its utility in achieving the desired molecular complexity.
Role as a Precursor for Brominated Intermediates
This compound serves as a precursor for the synthesis of 1-Bromo-2-methoxy-2-methylpropane, a versatile building block in its own right. The bromination of this compound can be achieved using various brominating agents.
Experimental Protocol for Bromination: A solution of this compound in a suitable solvent (e.g., dichloromethane) is cooled to 0-5°C. A brominating agent, such as phosphorus tribromide in dichloromethane, is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).[3]
Factors affecting the yield of this reaction include temperature control and the prevention of side reactions. While specific comparative yield data with other starting alcohols is not available, the detailed protocol provides a solid baseline for optimization.
Comparison with Alternatives
The primary alternatives to this compound in the applications described would be other structurally similar alcohols or ether-alcohols. These could include, but are not limited to, tert-butanol, isopropanol, and other methoxy-substituted alcohols.
The choice of solvent or reagent can significantly impact reaction outcomes, including yield, purity, and reaction time. The bifunctional nature of this compound, containing both a hydroxyl and a methoxy (B1213986) group, offers unique solubility and reactivity properties that may be advantageous in specific synthetic contexts. For example, the methoxy group can influence the polarity and coordinating ability of the molecule, which can be beneficial in dissolving a range of reactants and stabilizing transition states.
Unfortunately, the currently available literature does not provide direct, quantitative comparisons of this compound with these alternatives in the form of tabulated yield data for the same reactions. Such data would be invaluable for making a fully informed, objective decision on the optimal compound for a given synthesis.
Conclusion
This compound is a valuable and versatile compound in the synthesis of complex pharmaceutical intermediates. Its utility has been demonstrated in high-yield reactions for the preparation of pyridazinone and 3-phenylpropionic acid derivatives. Furthermore, it serves as a key starting material for the synthesis of brominated building blocks.
While the available literature provides strong indications of its effectiveness, there is a clear need for direct comparative studies that quantify its performance against other common solvents and reagents. Such studies would provide the empirical data necessary for researchers and drug development professionals to make fully informed decisions and to optimize their synthetic strategies.
Visualizing Synthetic Pathways
To better illustrate the role of this compound in the described syntheses, the following diagrams outline the key transformations.
References
- 1. WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 2. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 3. WO2019086141A1 - Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
Unveiling the Landscape of Alcohol Protection: A Comparative Analysis of Common Protecting Groups
A comprehensive literature review reveals no significant data on the use of "2-Methoxy-2-methylpropan-1-ol" as a protecting group for alcohols in synthetic chemistry. In its place, this guide provides a detailed comparison of three ubiquitously employed protecting groups: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (B1604629) (Bn) ether. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate protecting group strategy for their synthetic endeavors.
The strategic protection and deprotection of hydroxyl groups are fundamental to the successful execution of complex multi-step organic syntheses. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. This guide offers an objective comparison of the performance of MOM, TBDMS, and Bn protecting groups, supported by experimental data and detailed methodologies.
Comparative Stability of Alcohol Protecting Groups
The choice of a protecting group is critically dependent on its stability across a range of reaction conditions. The following table summarizes the stability of MOM, TBDMS, and Benzyl ethers to common reagents encountered in organic synthesis.
| Reagent/Condition | Methoxymethyl (MOM) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Aqueous Acid (e.g., HCl, AcOH) | Labile[1][2][3] | Labile (slower than MOM)[4][5] | Stable (cleaved by strong acid)[6][7] |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable[8] | Stable[4] | Stable[7] |
| Organometallics (e.g., RLi, RMgX) | Stable[2] | Stable | Stable |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable[3] | Stable | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Labile [6] |
| Oxidizing Agents (e.g., CrO₃, KMnO₄) | Stable[8] | Stable | Labile to some strong oxidants[6][9] |
| Fluoride (B91410) Ion (e.g., TBAF) | Stable | Labile [4] | Stable |
Quantitative Comparison of Deprotection Methods
The ease and efficiency of a protecting group's removal are paramount. The following table presents quantitative data for the deprotection of MOM, TBDMS, and Benzyl ethers under various conditions.
| Protecting Group | Substrate Type | Reagents and Conditions | Time | Yield (%) |
| MOM | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl, CH₃CN, RT | 15 min | 91[2] |
| MOM | Aliphatic MOM Ether | p-Toluenesulfonic acid, Solvent-free, RT | 30 min | 85-98[2] |
| MOM | Various MOM Ethers | ZrCl₄, Isopropanol, Reflux | 20-45 min | High[10] |
| TBDMS | Primary TBDMS Ether | Oxone®, 50% aq. Methanol (B129727), RT | 2.5-3 h | High[11] |
| TBDMS | Various TBDMS Ethers | Acetyl chloride (cat.), Dry MeOH, 0°C to RT | 0.5-2 h | High[11][12][13] |
| TBDMS | Phenolic TBDMS Ether | KHF₂, MeOH, RT | 30 min | 91[14] |
| Benzyl | Benzyl-protected PEG linker | 10% Pd/C, H₂, MeOH or EtOH | - | High[15] |
| Benzyl | Various Benzyl Ethers | BCl₃·SMe₂, CH₂Cl₂ | - | High[16] |
| Benzyl | O-Benzyl Carbohydrates | Ozone, then NaOMe | - | High[9] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[1] Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution.[1] Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Deprotection using Hydrochloric Acid: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[1] Add a catalytic amount of concentrated hydrochloric acid. Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Once complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution, remove the methanol under reduced pressure, and extract the product.[1]
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of a Primary Alcohol: To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (B134444) (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) at room temperature.[5] Stir the reaction for 12-24 hours, monitoring by TLC. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.[5]
Deprotection using Tetrabutylammonium Fluoride (TBAF): Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.[5] Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product.[5]
Benzyl (Bn) Ether
Protection of an Alcohol (Williamson Ether Synthesis): To a solution of the alcohol (1.0 equiv) in dry DMF or THF under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) at 0 °C.[17] Then, add benzyl bromide (BnBr, 1.5–2.0 equiv) to the solution.[17] Stir the reaction mixture, allowing it to warm to room temperature, until the starting material is consumed as monitored by TLC. Quench the reaction with an excess of triethylamine (B128534) at 0 °C. Dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by chromatography.[17]
Deprotection by Catalytic Hydrogenolysis: Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[15] Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere.[15] Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon). Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC). Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol.[15]
Visualizing Protecting Group Strategies
Workflow for Protecting Group Selection and Application
Caption: General workflow for employing a protecting group strategy in organic synthesis.
Reaction Mechanisms
MOM Ether Protection and Deprotection
Caption: Protection of an alcohol as a MOM ether and its subsequent acidic cleavage.
TBDMS Ether Protection and Deprotection
Caption: Silylation of an alcohol with TBDMSCl and its removal using a fluoride source.
Benzyl Ether Protection and Deprotection
Caption: Benzylation of an alcohol via Williamson ether synthesis and deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 17. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-2-methylpropan-1-ol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
The disposal of 2-Methoxy-2-methylpropan-1-ol must be handled as hazardous waste. This is due to its flammability and potential for environmental harm if not managed correctly. All waste must be handled in accordance with local, state, and federal regulations.
Key Disposal Steps:
-
Waste Identification and Collection:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix this waste with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Disposal:
-
The primary method for the disposal of this compound is through a licensed chemical waste disposal company.[1]
-
This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful flue gases.[3]
-
Never dispose of this compound down the drain or in regular trash.[3][4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and empty containers, should be treated as hazardous waste.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[3] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill, where permitted.[3]
-
Quantitative Data Summary
While specific data for this compound is limited, the table below provides data for a structurally similar compound, 1-Methoxy-2-propanol, to offer a general understanding of the expected physical and chemical properties.
| Property | Value (for 1-Methoxy-2-propanol) |
| UN Number | 3092 |
| Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Flash Point | Approximately 32 °C (90 °F) |
| Explosion Limits | 1.8 - 16.3 vol % in air |
| Autoignition Temperature | Approximately 270 °C (518 °F) |
Note: This data is for 1-Methoxy-2-propanol and should be used as a general guideline only.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for flammable liquid waste. The key "protocol" is the adherence to your institution's hazardous waste management plan, which should include the following steps:
-
Waste Characterization: Properly identify and characterize the waste as this compound.
-
Containerization: Select a suitable container and label it clearly with the chemical name and associated hazards.
-
Accumulation: Store the waste in a designated satellite accumulation area.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
-
Pickup and Transport: Arrange for the pickup of the waste by a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-2-methylpropan-1-ol
For Immediate Reference by Laboratory Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Methoxy-2-methylpropan-1-ol (CAS No. 22665-67-4).[1][2] Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar chemicals.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Chemical splash goggles are recommended. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, neoprene, or PVC gloves are suitable. Inspect gloves for degradation or punctures before and during use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant and anti-static lab coat is recommended. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. | In case of insufficient ventilation, spills, or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ignition Sources: This compound is expected to be flammable. Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[3]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent, such as sand or earth.
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
